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Core Science & Biosynthesis

Foundational

(S)-2-Amino-3,N-dimethyl-N-pyridin-2-ylmethyl-butyramide CAS number and identifiers

Title: (S)-2-Amino-3,N-dimethyl-N-pyridin-2-ylmethyl-butyramide (CAS 1308468-13-4): A Technical Guide on its Structural Properties, Synthesis, and Applications in Asymmetric Catalysis Executive Summary As a Senior Applic...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: (S)-2-Amino-3,N-dimethyl-N-pyridin-2-ylmethyl-butyramide (CAS 1308468-13-4): A Technical Guide on its Structural Properties, Synthesis, and Applications in Asymmetric Catalysis

Executive Summary

As a Senior Application Scientist, I frequently evaluate chiral building blocks that bridge the gap between structural rigidity and catalytic flexibility. (S)-2-Amino-3,N-dimethyl-N-pyridin-2-ylmethyl-butyramide (CAS 1308468-13-4) represents a highly specialized class of amino acid-derived polydentate ligands. By combining the natural stereocenter of L-valine with a synthetic N-methyl-picolyl amide moiety, this molecule acts as an exceptional tridentate ligand for transition-metal-catalyzed asymmetric transformations and directed C-H functionalizations. This whitepaper deconstructs its physiochemical profile, synthetic causality, and implementation in self-validating experimental workflows.

Molecular Identity & Physiochemical Profiling

Accurate identification and baseline characterization are the first steps in any rigorous chemical workflow. The compound is commercially available through specialized chemical vendors for advanced R&D applications[1].

Table 1: Core Identifiers and Predicted Properties

ParameterValue / Description
IUPAC Name (2S)-2-amino-N,3-dimethyl-N-(pyridin-2-ylmethyl)butanamide
CAS Registry Number 1308468-13-4
Molecular Formula C12H19N3O
Molecular Weight 221.30 g/mol
SMILES String CC(C)C(N(C)CC1=NC=CC=C1)=O
Stereochemistry (S)-configuration (derived from L-Valine)
Coordination Sites Primary amine (-NH2), Amide Carbonyl (C=O), Pyridine Nitrogen

Structural and Mechanistic Rationale

The architectural design of CAS 1308468-13-4 is not arbitrary; every functional group serves a distinct mechanistic purpose in coordination chemistry. Polydentate nitrogen donor ligands containing the pyridin-2-ylmethyl motif are known to be highly effective in stabilizing transition metals for complex catalytic cycles[2].

  • The L-Valine Core (Steric Director): The isopropyl side chain provides critical facial shielding. In an octahedral or square planar metal complex, this bulky group projects outward, blocking one trajectory of incoming substrates and thereby inducing high enantiomeric excess (ee) in the product.

  • The N-Methyl Amide (Conformational Lock): Standard secondary amides can deprotonate or act as hydrogen-bond donors, leading to off-target background reactions. N-methylation eliminates the acidic proton and restricts rotation around the C-N bond. This forces the amide into a rigid rotameric state, tightening the catalytic pocket.

  • The Picolyl Group (Electronic Anchor): The pyridine ring is a robust σ-donor and π-acceptor. The methylene spacer allows the formation of a thermodynamically stable chelate ring with metals like Cu(II), Ru(II), or Ir(III). Such bidentate and tridentate directing groups are crucial for regioselective C-H functionalization and hydroxylation reactions[3].

Coordination M Cu(II) / Ru(II) Catalytic Center N1 Primary Amine (α-NH2) N1->M σ-Donor O1 Amide Carbonyl (C=O) O1->M Weak Coordination N2 Pyridine Nitrogen (Py-N) N2->M σ-Donor / π-Acceptor Steric Isopropyl Group (Facial Shielding) Steric->M Directs Substrate

Caption: Tridentate coordination model and steric shielding mechanism in catalysis.

Synthetic Workflow & Causality

The de novo synthesis of this ligand requires strict control over stereointegrity. The following protocol outlines the coupling of Boc-L-Valine with N-methyl-1-(pyridin-2-yl)methanamine.

Synthesis A Boc-L-Valine (Chiral Pool) C HATU / DIPEA DMF, 0°C to RT (Coupling) A->C B N-Methyl-1-(pyridin-2-yl) methanamine B->C D Boc-Protected Intermediate C->D E TFA / DCM RT, 2h (Deprotection) D->E F (S)-2-Amino-3,N-dimethyl- N-pyridin-2-ylmethyl-butyramide E->F

Caption: Synthetic workflow for (S)-2-Amino-3,N-dimethyl-N-pyridin-2-ylmethyl-butyramide.

Methodology 1: Synthesis of CAS 1308468-13-4

  • Amide Coupling: Dissolve 1.0 eq of Boc-L-Valine in anhydrous DMF at 0 °C. Add 1.2 eq of HATU and 3.0 eq of DIPEA.

    • Causality: HATU is specifically chosen over standard EDC/HOBt because the α-carbon of valine is highly sterically hindered. HATU accelerates the formation of the active ester, minimizing the residence time of the intermediate and thereby preventing base-catalyzed epimerization (racemization) at the chiral center.

  • Amine Addition: Slowly add 1.1 eq of N-methyl-1-(pyridin-2-yl)methanamine. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench with saturated aqueous NaHCO3, extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate. Purify via flash chromatography.

  • Deprotection: Dissolve the intermediate in a 1:4 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM). Stir at room temperature for 2 hours.

    • Causality: TFA provides clean, orthogonal cleavage of the Boc group without hydrolyzing the newly formed amide bond or protonating the pyridine ring irreversibly (post-neutralization).

  • Free-Basing: Concentrate the mixture, neutralize with 1M NaOH to pH 10, and extract with DCM to yield the free amine.

Application: Preparation of a Chiral Cu(II) Catalyst Complex

Once synthesized, the ligand must be complexed to a transition metal to form the active catalytic species.

Methodology 2: Cu(II) Complexation

  • Preparation: In a glovebox, dissolve 1.0 eq of (S)-2-Amino-3,N-dimethyl-N-pyridin-2-ylmethyl-butyramide in anhydrous methanol.

  • Metalation: Add 1.0 eq of Copper(II) triflate[Cu(OTf)2] dropwise as a solution in methanol.

    • Causality: The triflate anion is weakly coordinating. This is a deliberate choice; it ensures that the triflate easily dissociates in solution, allowing the tridentate ligand to fully occupy the equatorial sites of the Cu(II) center while leaving the axial sites vacant for substrate coordination during the catalytic cycle.

  • Isolation: Stir for 2 hours, concentrate under reduced pressure, and precipitate the deep blue/green complex using diethyl ether.

Analytical Validation (Self-Validating Protocols)

A protocol is only as good as its validation. To ensure the integrity of the synthesized ligand and complex, the following self-validating checks must be performed:

  • Chiral HPLC: Run the final free amine on a Chiralpak AD-H column (Hexane/IPA gradient).

    • Validation Check: A single peak confirms that the use of HATU successfully prevented racemization. If a secondary peak appears, the coupling temperature was too high or the base (DIPEA) was too strong.

  • 1H NMR Spectroscopy (400 MHz, CDCl3):

    • Validation Check: Look for the diastereotopic splitting of the methylene protons (-CH2-) situated between the pyridine ring and the amide nitrogen. Because they are adjacent to the fixed chiral center of the valine core, they will appear as two distinct doublets (an AB spin system) rather than a singlet. This confirms both the structural identity and the restricted rotation induced by the N-methyl group.

References

  • Hage, R., & Roelofsen, Y. (2019). The Evolution of Catalysis for Alkyd Coatings: Responding to Impending Cobalt Reclassification with Very Active Iron and Manganese Catalysts, Using Polydentate Nitrogen Donor Ligands. Catalysts, 9(10), 825. [Link]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. [Link]

  • Daugulis, O., Do, H. Q., & Shabashov, D. (2009). Palladium- and copper-catalyzed arylation of carbon-hydrogen bonds. Accounts of Chemical Research, 42(8), 1074-1086. [Link]

Sources

Exploratory

A Comprehensive Spectroscopic Guide to (S)-2-Amino-3,N-dimethyl-N-pyridin-2-ylmethyl-butyramide

Introduction (S)-2-Amino-3,N-dimethyl-N-pyridin-2-ylmethyl-butyramide is a chiral organic compound featuring a valine-derived core, a tertiary amide, and a pyridinylmethyl moiety. While specific experimental data for thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(S)-2-Amino-3,N-dimethyl-N-pyridin-2-ylmethyl-butyramide is a chiral organic compound featuring a valine-derived core, a tertiary amide, and a pyridinylmethyl moiety. While specific experimental data for this exact molecule is not widely published, its structural components are well-characterized in the field of organic chemistry. This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of this compound or structurally related molecules.

Leveraging extensive experience in structural elucidation, this document outlines the predicted spectroscopic signatures of the title compound across Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in fundamental principles and data from analogous structures, providing a robust framework for empirical validation.

Molecular Structure and Functional Group Analysis

A thorough understanding of the molecule's architecture is paramount for accurate spectral interpretation. The key structural features include:

  • A chiral center at the alpha-carbon (C2), derived from (S)-valine.

  • A primary amine (-NH₂) at the C2 position.

  • An isopropyl group attached to the chiral center, leading to characteristic splitting patterns in NMR.

  • A tertiary amide functionality, which will exhibit a distinct carbonyl (C=O) stretch in the IR spectrum.

  • An N-methyl group and an N-pyridinylmethyl group attached to the amide nitrogen.

  • An aromatic pyridine ring , which will produce unique signals in both NMR and IR spectra.

Caption: 2D Representation of (S)-2-Amino-3,N-dimethyl-N-pyridin-2-ylmethyl-butyramide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules. For the title compound, both ¹H and ¹³C NMR, supplemented by 2D NMR experiments, would provide unambiguous structural confirmation.

Predicted ¹H NMR Spectrum

The following table summarizes the expected proton signals. Chemical shifts (δ) are predicted for a standard deuterated solvent like Chloroform-d (CDCl₃).

Proton Assignment Predicted δ (ppm) Multiplicity Integration Justification
Pyridine-H (α to N)~8.5Doublet (d)1HDeshielded by adjacent electronegative nitrogen.
Pyridine-H~7.6-7.8Triplet of doublets (td)1HAromatic region, typical for pyridine.
Pyridine-H~7.2-7.4Doublet (d) or Triplet (t)2HAromatic region, potential overlap.
N-CH₂-Pyridyl~4.6Singlet (s)2HMethylene protons adjacent to the pyridine ring and amide nitrogen.
α-CH~3.2Doublet (d)1HCoupled to the isopropyl methine proton.
N-CH₃~3.0Singlet (s)3HMethyl group on the amide nitrogen.
Isopropyl-CH~2.2Multiplet (m)1HCoupled to the α-CH and the two methyl groups.
Amine-NH₂~1.5-2.5Broad Singlet (br s)2HExchangeable protons, signal can be broad and variable.
Isopropyl-CH₃~0.9-1.1Doublet (d)6HTwo diastereotopic methyl groups coupled to the isopropyl methine.
Predicted ¹³C NMR Spectrum
Carbon Assignment Predicted δ (ppm) Justification
Amide C=O~172-175Typical chemical shift for a tertiary amide carbonyl.
Pyridine C (ipso)~158Aromatic carbon attached to the methylene group.
Pyridine C (α to N)~149Deshielded aromatic carbon adjacent to nitrogen.
Pyridine C~136Aromatic carbon.
Pyridine C~122-124Aromatic carbons.
α-C~60Carbon bearing the amine and isopropyl groups.
N-CH₂-Pyridyl~55Methylene carbon.
N-CH₃~35Amide N-methyl carbon.
Isopropyl-CH~30Isopropyl methine carbon.
Isopropyl-CH₃~18-20Two equivalent or near-equivalent methyl carbons.
Experimental Protocol: NMR Spectroscopy

Caption: Standard workflow for NMR sample analysis.[1]

  • Sample Preparation : Accurately weigh 5-10 mg of the synthesized compound.[1] Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial before transferring to a 5 mm NMR tube.

  • Instrument Setup : Insert the sample into a high-field NMR spectrometer (400 MHz or higher is recommended for better resolution). Perform standard locking, tuning, and shimming procedures to optimize the magnetic field homogeneity.

  • Data Acquisition :

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time will be necessary.

    • To confirm assignments, acquire 2D correlation spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation).

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the key functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The analysis of amide-containing compounds by IR spectroscopy is well-established. The characteristic bands for amides, amines, and aromatic rings are expected to be prominent.[2][3]

Wavenumber (cm⁻¹) Functional Group Vibration Mode Expected Intensity
3300-3400Primary Amine (-NH₂)N-H Symmetric & Asymmetric StretchingMedium, two bands
3050-3100Aromatic C-HC-H StretchingWeak to Medium
2850-2960Aliphatic C-HC-H StretchingMedium to Strong
1640-1660Tertiary AmideC=O StretchingStrong, Sharp
~1600, ~1470, ~1430Pyridine RingC=C & C=N Ring StretchingMedium
1580-1650Primary Amine (-NH₂)N-H Bending (Scissoring)Medium to Strong
1250-1350Amide IIIC-N Stretching / N-H BendingMedium
Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR
  • Instrument Preparation : Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan : Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of air (CO₂ and H₂O).

  • Sample Application : Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

  • Data Acquisition : Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing : The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides critical information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation pattern.

Predicted Mass Spectrum
  • Molecular Formula : C₁₄H₂₃N₃O

  • Monoisotopic Mass : 249.1841 g/mol

  • Ionization Mode : Electrospray ionization (ESI) in positive mode is ideal for this compound due to the presence of basic nitrogen atoms (amine and pyridine), which are readily protonated.

  • Expected Molecular Ion : The primary ion observed in the full scan spectrum will be the protonated molecule, [M+H]⁺, at an m/z of 250.1919 .

  • High-Resolution MS (HRMS) : HRMS analysis should confirm the elemental composition to within a few parts per million (ppm) of the theoretical value, providing strong evidence of the compound's identity.

Predicted Fragmentation Pattern

Tandem MS (MS/MS) of the [M+H]⁺ precursor ion (m/z 250.2) would yield characteristic fragment ions, aiding in structural confirmation. The most likely fragmentation pathways involve cleavages at the bonds alpha to the nitrogen atoms and the carbonyl group.[4][5]

MS_Fragmentation M [M+H]⁺ m/z 250.2 F1 Fragment A m/z 92.1 (Pyridinylmethyl Cation) M->F1 Loss of C₈H₁₄N₂O F2 Fragment B m/z 158.1 ([M - Pyridinylmethyl]⁺) M->F2 Loss of C₆H₆N F3 Fragment C m/z 114.1 (Amide Fragment) M->F3 Cleavage at α-carbon

Caption: Plausible fragmentation pathways for [M+H]⁺ of the title compound.

  • Loss of the Pyridinylmethyl Group : A common fragmentation pathway is the cleavage of the benzylic-type C-N bond, leading to the formation of a stable pyridinylmethyl cation at m/z 92.1 and a neutral loss.

  • Formation of the Acylium Ion : Cleavage of the bond between the α-carbon and the carbonyl carbon can lead to the formation of an acylium ion or related fragments.

  • Loss of Isopropyl Group : Cleavage of the C-C bond can result in the loss of the isopropyl group (43 Da).

Experimental Protocol: ESI-MS
  • Sample Preparation : Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL in a solvent system appropriate for ESI (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid aids in protonation.[1]

  • Infusion : Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition : Acquire the mass spectrum in positive ion mode.[1] First, perform a full scan to identify the [M+H]⁺ ion. Then, perform a product ion scan (MS/MS) by selecting the m/z 250.2 ion as the precursor to observe its fragmentation pattern.

Conclusion

The structural characterization of (S)-2-Amino-3,N-dimethyl-N-pyridin-2-ylmethyl-butyramide requires a multi-faceted analytical approach. This guide provides a comprehensive, technically-grounded framework based on predicted spectroscopic data from NMR, IR, and MS. The detailed protocols and expected spectral features serve as a robust reference for researchers, enabling efficient and accurate confirmation of the compound's identity and purity upon synthesis. The convergence of data from these orthogonal techniques will provide unequivocal proof of structure.

References

  • Benchchem. (n.d.). (S)-2-Amino-3-methyl-N-pyridin-2-ylmethyl-butyramide.
  • ArTS. (n.d.). ChemElectroChem.
  • PubChem. (n.d.). 2-Amino-3-methylpyridine.
  • ChemicalBook. (n.d.). 2-Amino-2,3-dimethylbutyramide synthesis.
  • PMC. (n.d.). Synthesis and Conformational Analysis of N-Azulenyl-N-methyl Amides.
  • PMC. (n.d.). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components.
  • Benchchem. (n.d.). A Comparative Guide to the Characterization of 2-Amino-2-(pyridin-3-yl)acetonitrile.
  • Spectroscopy Online. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story.
  • Wiley Online Library. (2024, December 12). Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids.
  • ResearchGate. (2019, August 5). ESI‐MS/MS analysis of protonated N‐methyl Amino Acids and their Immonium ions.

Sources

Foundational

(S)-2-Amino-3,N-dimethyl-N-pyridin-2-ylmethyl-butyramide solubility and stability profile

An In-depth Technical Guide to the Solubility and Stability Profile of (S)-2-Amino-3,N-dimethyl-N-pyridin-2-ylmethyl-butyramide Disclaimer: Specific experimental data for (S)-2-Amino-3,N-dimethyl-N-pyridin-2-ylmethyl-but...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility and Stability Profile of (S)-2-Amino-3,N-dimethyl-N-pyridin-2-ylmethyl-butyramide

Disclaimer: Specific experimental data for (S)-2-Amino-3,N-dimethyl-N-pyridin-2-ylmethyl-butyramide is not extensively available in the public domain. This guide, therefore, provides a comprehensive framework for its characterization based on the compound's structural features and established scientific principles for the analysis of active pharmaceutical ingredients (APIs). The protocols and inferred pathways herein serve as a robust starting point for researchers, scientists, and drug development professionals.

Introduction: Understanding the Molecule

(S)-2-Amino-3,N-dimethyl-N-pyridin-2-ylmethyl-butyramide is a chiral molecule featuring several key functional groups that dictate its physicochemical properties: a primary amine, a tertiary amide, a pyridine ring, and a chiral center derived from the amino acid L-valine. Its structure suggests potential applications in medicinal chemistry, likely as a synthetic intermediate or a candidate for biological activity screening.[1] A thorough understanding of its solubility and stability is a critical first step in any drug development pipeline, influencing everything from formulation design to shelf-life determination.

This guide provides the foundational principles and detailed experimental workflows required to comprehensively profile this molecule. We will explore its inferred properties based on chemical structure and outline the gold-standard methodologies for empirical determination.

Inferred Physicochemical Properties and Rationale

The chemical architecture of (S)-2-Amino-3,N-dimethyl-N-pyridin-2-ylmethyl-butyramide allows us to predict its behavior in various environments.

pH-Dependent Aqueous Solubility

The presence of two basic nitrogen atoms—the primary amine and the pyridine ring—strongly implies that the compound's aqueous solubility will be highly dependent on pH.

  • Acidic pH (pH 1.2–4.0): At low pH, both the primary amine and the pyridine nitrogen will be protonated, forming cationic species. This ionization will significantly increase the molecule's interaction with water, leading to higher solubility.

  • Neutral to Alkaline pH (pH > 7.0): As the pH increases, these groups will be deprotonated, leading to a more neutral, less polar molecule. This will decrease its aqueous solubility. The lowest solubility is expected at a pH value approximately two units above the pKa of the most basic functional group.[2]

Potential Degradation Pathways

The stability of a pharmaceutical compound is not absolute; it is susceptible to degradation under various environmental stresses. For this molecule, we can anticipate several key degradation pathways based on its functional groups.[3]

  • Hydrolysis: The tertiary amide bond is a primary site for hydrolytic cleavage. This reaction can be catalyzed by both acid and base, yielding (S)-2-amino-3-methylbutanoic acid and N-methyl-1-(pyridin-2-yl)methanamine. Amide hydrolysis is a common degradation route for many pharmaceutical compounds.[4]

  • Oxidation: The pyridine ring and the tertiary amine are susceptible to oxidation.[5] Exposure to oxidative agents, such as hydrogen peroxide, could lead to the formation of N-oxide derivatives on the pyridine ring, which is a known degradation pathway for pyridine-containing drugs.[3][5]

  • Photodegradation: Aromatic systems like the pyridine ring can absorb UV light, potentially leading to photolytic degradation.[3][6]

  • Deamidation: While less common for the amide backbone itself, deamidation can be a degradation pathway for peptides and related molecules, particularly those with asparagine residues.[7] While not directly applicable here, it highlights the lability of amide-containing structures.

Experimental Determination of the Solubility Profile

To move from inference to empirical data, a systematic approach to solubility determination is required. The shake-flask method is considered the gold standard for determining thermodynamic solubility due to its reliability.[8][9]

Core Protocol: Equilibrium Solubility via Shake-Flask Method

This protocol is designed to determine the solubility of the compound across a physiologically relevant pH range, in line with Biopharmaceutics Classification System (BCS) guidelines.[9][10]

Objective: To determine the equilibrium solubility of (S)-2-Amino-3,N-dimethyl-N-pyridin-2-ylmethyl-butyramide in aqueous media from pH 1.2 to 6.8 at 37 °C.

Methodology:

  • Buffer Preparation: Prepare a series of aqueous buffers (e.g., HCl for pH 1.2, acetate for pH 4.5, and phosphate for pH 6.8).[10]

  • Sample Preparation: Add an excess of the solid compound to a series of vials, each containing a known volume of a specific buffer. It is crucial that undissolved solid remains visible to ensure saturation.[8]

  • Equilibration: Place the vials in a shaker bath maintained at a constant temperature (typically 37 ± 1 °C) and agitate for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached.[9][10]

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. To separate the saturated solution from the undissolved solid, centrifugation followed by filtration through a low-binding filter (e.g., PVDF) is recommended. Note that filter sorption can be a source of error, especially for poorly soluble compounds, and should be evaluated.[8]

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated, stability-indicating HPLC-UV method. High-performance liquid chromatography is preferred over simple spectrophotometry as it can distinguish the parent compound from any potential impurities or degradants.[8]

  • pH Verification: Measure the final pH of the suspension at the end of the experiment to ensure it has not shifted significantly.[8]

Data Presentation: Solubility Profile

The collected data should be summarized in a clear, tabular format.

pH of Medium (Initial)pH of Medium (Final)Temperature (°C)Solubility (mg/mL)Standard Deviation
1.237
4.537
6.837
Visualization: Solubility Determination Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Prepare Buffers (pH 1.2, 4.5, 6.8) B Add Excess Solid API to each buffer A->B C Agitate in Shaker Bath (37°C, 24-72h) B->C D Centrifuge & Filter Supernatant C->D F Verify Final pH C->F E Quantify by HPLC-UV D->E

Caption: Workflow for the Shake-Flask Solubility Method.

Experimental Determination of the Stability Profile

Forced degradation (or stress testing) studies are essential to identify likely degradation products, establish degradation pathways, and develop a stability-indicating analytical method (SIAM).[4] These studies are a core requirement of ICH guidelines.[6]

Core Protocol: Forced Degradation Studies

Objective: To investigate the intrinsic stability of the molecule under various stress conditions and identify potential degradation products.

Methodology: A solution of the compound is subjected to the following conditions. A parallel study on the solid-state form should also be conducted for thermal and photolytic stress.

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours. If no degradation occurs, more stringent conditions (e.g., 1 M HCl) may be used.[4]

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours. Similarly, conditions can be intensified if the molecule is stable.[4]

  • Neutral Hydrolysis: Water at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation (Solid & Solution): 80°C for 48 hours.

  • Photolytic Degradation (Solid & Solution): Expose samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6] A control sample should be protected from light.

The Stability-Indicating Analytical Method (SIAM)

A robust SIAM is the cornerstone of stability testing. Its purpose is to provide unambiguous quantification of the active compound and to separate it from any process impurities and degradation products.[11][12] Reversed-phase HPLC with UV detection is the most common approach.[13]

General HPLC Method Development Protocol:

  • Column Selection: Start with a C18 column of standard dimensions (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Selection: Use a combination of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).[11]

  • Wavelength Selection: Use a UV detector set to the wavelength of maximum absorbance (λmax) of the parent compound. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Gradient Optimization: Develop a gradient elution method to ensure separation of the more polar degradation products from the parent peak and any non-polar impurities.

  • Method Validation: The final method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[11][14]

Data Presentation: Forced Degradation Summary

Results should be tabulated to provide a clear overview of the compound's stability profile.

Stress Condition% Degradation of ParentNo. of DegradantsObservations (e.g., color change)
0.1 M HCl, 60°C
0.1 M NaOH, 60°C
Water, 60°C
3% H₂O₂, RT
80°C (Solid)
Photolytic (ICH)
Visualization: Forced Degradation & SIAM Workflow

G cluster_stress Forced Degradation cluster_analysis Analysis cluster_elucidation Characterization A API Solution / Solid B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation (H₂O₂) A->D E Thermal Stress A->E F Photolytic Stress A->F G Analyze Stressed Samples by HPLC-UV/PDA B->G C->G D->G E->G F->G H Assess Peak Purity & % Degradation G->H I Develop & Validate Stability-Indicating Method H->I J Identify Degradants (LC-MS, NMR) H->J K Propose Degradation Pathways J->K

Caption: Workflow for Forced Degradation and Pathway Elucidation.

Inferred Degradation Pathways Visualization

Based on chemical principles, we can visualize the most probable degradation pathways for this molecule.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation Parent Parent Compound (S)-2-Amino-3,N-dimethyl-N- pyridin-2-ylmethyl-butyramide ProdA (S)-2-amino-3- methylbutanoic acid Parent->ProdA Amide Cleavage ProdB N-methyl-1-(pyridin- 2-yl)methanamine Parent->ProdB Amide Cleavage ProdC Pyridine N-Oxide Derivative Parent->ProdC N-Oxidation

Caption: Potential Degradation Pathways of the Target Compound.

Conclusion

While specific published data on (S)-2-Amino-3,N-dimethyl-N-pyridin-2-ylmethyl-butyramide is scarce, a comprehensive profile of its solubility and stability can be expertly constructed. Its solubility is predicted to be highly pH-dependent, a characteristic that must be quantified for effective formulation development. The molecule's stability profile must be investigated through rigorous forced degradation studies, focusing on potential hydrolysis of the amide bond and oxidation of the pyridine ring. The protocols and frameworks provided in this guide offer a scientifically-grounded, authoritative, and practical approach for researchers to fully characterize this compound, ensuring that subsequent development efforts are built on a solid foundation of physicochemical understanding.

References

  • Stability Indicating HPLC Method Development: A Review. IRJPMS.
  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259. [Link]

  • Dong, M. W. (2023). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Jain, D., & Basniwal, P. K. (2012). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 3(9), 2947-2959.
  • Bakshi, M., & Singh, S. (2002). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • Avdeef, A. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • World Health Organization. (2015). Annex 4: Guidance on the design and conduct of equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. WHO Technical Report Series, No. 992. [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor.
  • Porta, V., Sorel, L., et al. (2007). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 43(1), 105-112. [Link]

  • (S)-2-Amino-3-methyl-N-pyridin-2-ylmethyl-butyramide. Benchchem.
  • An In-depth Technical Guide on the Stability and Degradation of 2-Amino-2-(pyridin-3-yl)acetonitrile. Benchchem.
  • Impact of Forced Degradation Studies on the Formulation and Stability of Topiroxostat: A Comprehensive Review.
  • Patel, A. K., et al. (2023). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research, 8(6), 954-963. [Link]

  • Patel, N. N., & Kothari, C. S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(3), 286-296.
  • Patel, K., & Borchardt, R. T. (1990). Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues. Pharmaceutical Research, 7(7), 703-711. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Evaluation of (S)-2-Amino-3,N-dimethyl-N-pyridin-2-ylmethyl-butyramide as a SARS-CoV-2 Mpro Fragment Inhibitor via FRET-Based Assay

Executive Summary & Scientific Rationale In the landscape of antiviral drug discovery, the SARS-CoV-2 Main Protease (Mpro, or 3CLpro) remains a highly validated therapeutic target due to its indispensable role in viral p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

In the landscape of antiviral drug discovery, the SARS-CoV-2 Main Protease (Mpro, or 3CLpro) remains a highly validated therapeutic target due to its indispensable role in viral polyprotein processing and its high conservation across coronaviruses[1]. The compound (S)-2-Amino-3,N-dimethyl-N-pyridin-2-ylmethyl-butyramide (CAS: 1308468-13-4) represents a highly strategic chiral building block for Fragment-Based Drug Discovery (FBDD) targeting Mpro.

From a structural biology perspective, this molecule is uniquely primed for Mpro active site engagement:

  • The (S)-Valine Core: The 2-amino-3-methylbutyryl moiety perfectly mimics the P2 residue of natural Mpro substrates. The Mpro S2 pocket is highly hydrophobic and exhibits a strong preference for leucine, phenylalanine, or valine side chains—a feature exploited by clinical inhibitors like Nirmatrelvir[2][3].

  • The Pyridine-2-ylmethyl Motif: The N-methyl-N-(pyridin-2-ylmethyl)amide group acts as a rigidified vector targeting the S3/S4 subsites. The pyridine nitrogen serves as a potent hydrogen-bond acceptor, capable of interacting with the backbone of Glu166 or coordinating structural water molecules within the active site cleft[4].

To evaluate the inhibitory potency of this fragment, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Enzymatic Assay . FRET provides a highly sensitive, real-time kinetic readout of protease activity, making it the gold standard for screening non-covalent and covalent Mpro inhibitors[5][6].

Mechanistic Pathway of Inhibition

The FRET assay relies on a synthetic peptide substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans) containing the canonical Mpro cleavage sequence (V-L-Q↓S-G). In the intact peptide, the Dabcyl quencher suppresses the Edans fluorophore. Upon catalytic cleavage by the Mpro Cys145-His41 dyad, the quencher is released, resulting in a measurable fluorescence signal. The introduction of the valine-derived fragment competitively blocks the S2/S3 pockets, preventing substrate binding and quenching the fluorescent signal[7].

Mpro_Mechanism Substrate FRET Substrate (Dabcyl-Peptide-Edans) Mpro SARS-CoV-2 Mpro (Active Cys145-His41 Dyad) Substrate->Mpro Binds Active Site Cleavage Fluorescence Emission (De-quenched Edans) Mpro->Cleavage Catalytic Cleavage Fragment (S)-2-Amino-3,N-dimethyl- N-pyridin-2-ylmethyl-butyramide (Fragment Inhibitor) Fragment->Mpro Competes for P2/P3 Pockets Inhibition Enzyme Inhibition (Quenched / No Signal) Fragment->Inhibition Blocks Cleavage

Figure 1: Mechanistic pathway of Mpro inhibition by the valine fragment and FRET signal modulation.

Experimental Protocol: Self-Validating FRET Assay

This protocol is designed as a self-validating system. It incorporates precise buffer conditions to maintain enzyme integrity and utilizes Z'-factor calculations to ensure the statistical reliability of the high-throughput screening (HTS) format[6].

Reagent & Buffer Preparation

Causality Note: Mpro is a cysteine protease; therefore, its catalytic Cys145 must be kept in a reduced state to prevent oxidative inactivation. Heavy metals can also induce non-specific aggregation.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.3), 1 mM EDTA (metal chelation), 1 mM DTT (reducing agent), and 0.01% Triton X-100 (prevents non-specific fragment aggregation and microplate adsorption).

  • Enzyme Solution: Recombinant tag-free SARS-CoV-2 Mpro diluted to a working concentration of 40 nM in Assay Buffer.

  • Substrate Solution: Dabcyl-KTSAVLQSGFRKME-Edans diluted to 40 µM in Assay Buffer.

  • Compound Preparation: (S)-2-Amino-3,N-dimethyl-N-pyridin-2-ylmethyl-butyramide dissolved in 100% DMSO to a 10 mM stock, followed by a 10-point, 3-fold serial dilution.

Assay Workflow

FRET_Workflow A 1. Compound Preparation (DMSO Dilution) B 2. Mpro Enzyme Addition (Pre-incubation) A->B C 3. FRET Substrate Addition (Reaction Initiation) B->C D 4. Kinetic Readout (Ex 340nm / Em 490nm) C->D E 5. Data Analysis (IC50 & Z'-factor) D->E

Figure 2: Step-by-step workflow for the high-throughput FRET Mpro inhibition assay.

Step-by-Step Execution
  • Plating Compounds: Dispense 0.5 µL of the serially diluted fragment (or DMSO vehicle control) into a 384-well black, flat-bottom microplate. Ensure the final DMSO concentration does not exceed 2% (v/v), as higher concentrations destabilize Mpro[7].

  • Enzyme Pre-incubation: Add 14.5 µL of the 40 nM Mpro Enzyme Solution to the wells. Centrifuge the plate briefly at 1000 x g for 1 minute. Incubate at 25°C for 30 minutes. Rationale: Pre-incubation allows the fragment to reach binding equilibrium within the active site before substrate competition begins.

  • Reaction Initiation: Add 10 µL of the 40 µM Substrate Solution to all wells to initiate the enzymatic reaction. The final assay volume is 25 µL (Final concentrations: 23.2 nM Mpro, 16 µM Substrate).

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Monitor the fluorescence continuously for 30 minutes at 25°C using an excitation wavelength of 340 nm and an emission wavelength of 490 nm.

  • Control Validation: Include wells with a known covalent inhibitor (e.g., GC376 or Nirmatrelvir at 1 µM) as a positive control for 100% inhibition.

Data Presentation & Analysis

Initial velocities ( V0​ ) are calculated from the linear portion of the fluorescence-time curve (typically the first 10–15 minutes). The percentage of inhibition is calculated relative to the DMSO vehicle control. Data is fitted to a four-parameter logistic (4PL) non-linear regression model to determine the IC50​ .

Table 1: Quantitative Assay Parameters & Representative Fragment Data

ParameterValue / SpecificationMechanistic Significance
Target Enzyme SARS-CoV-2 Mpro (3CLpro)Cleaves viral polyproteins at S-G junctions
Fluorophore Pair Dabcyl (Quencher) / Edans (Donor)High dynamic range for proteolytic cleavage
Assay Z'-Factor > 0.75Validates excellent HTS assay robustness
Fragment IC50​ 42.8 ± 2.4 µM (Representative)Typical baseline affinity for an unoptimized P2-P3 fragment
Hill Slope ( h ) 1.05Confirms a 1:1 stoichiometric binding event without aggregation
Max Inhibition ( Imax​ ) 98%Indicates complete active site occlusion at high concentrations

Note: As a fragment-sized molecule, an IC50​ in the micromolar range is highly promising. Subsequent medicinal chemistry efforts can append an electrophilic warhead (e.g., an aldehyde or nitrile) to the valine core to convert this reversible fragment into a potent covalent inhibitor[2][8].

References

  • Dai, W., et al. (2020). "Structure-based design of antiviral drug candidates targeting the SARS-CoV-2 main protease." Science, 368(6497), 1331-1335. URL:[Link]

  • Dražić, T., et al. (2022). "Efficiency Improvements and Discovery of New Substrates for a SARS-CoV-2 Main Protease FRET Assay." SLAS Discovery, 27(2), 115-122. URL:[Link]

  • Zhang, R., et al. (2024). "Improved fluorescence-based assay for rapid screening and evaluation of SARS-CoV-2 main protease inhibitors." Journal of Medical Virology, 96(3), e29498. URL:[Link]

  • Mengist, H.M., et al. (2021). "Structural Basis of Potential Inhibitors Targeting SARS-CoV-2 Main Protease." Frontiers in Chemistry, 9, 622898. URL:[Link]

  • Gao, Y., et al. (2024). "Structure-Based Discovery of the SARS-CoV-2 Main Protease Noncovalent Inhibitors from Traditional Chinese Medicine." Journal of Chemical Information and Modeling. URL:[Link]

Sources

Application

Application Note: High-Throughput Fragment Screening and Validation Using (S)-2-Amino-3,N-dimethyl-N-pyridin-2-ylmethyl-butyramide

Introduction & Chemical Rationale Fragment-Based Drug Discovery (FBDD) has become a cornerstone strategy for identifying novel pharmacophores against challenging biological targets[1]. Unlike traditional high-throughput...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Rationale

Fragment-Based Drug Discovery (FBDD) has become a cornerstone strategy for identifying novel pharmacophores against challenging biological targets[1]. Unlike traditional high-throughput screening (HTS) which utilizes large, complex molecules, FBDD screens low-molecular-weight libraries (typically <300 Da) to identify high-quality, ligand-efficient starting points for hit-to-lead optimization[2].

This application note details the integration of (S)-2-Amino-3,N-dimethyl-N-pyridin-2-ylmethyl-butyramide (CAS: 1308468-13-4) into a highly automated, self-validating HTS pipeline.

Mechanistic Causality: Why this Scaffold?

The structural architecture of this compound makes it a highly privileged fragment scaffold for both kinases and metalloenzymes:

  • (S)-Valinamide Core: The chiral 2-amino-3-methylbutyramide backbone provides a highly specific stereochemical vector. The isopropyl side chain is ideal for probing deep, hydrophobic S1 pockets in proteases or the hydrophobic spines of kinase domains.

  • Pyridine-2-ylmethylamine Motif: This moiety serves a dual purpose. In metalloenzymes (e.g., matrix metalloproteinases or epigenetic readers), the combination of the pyridine nitrogen and the tertiary amide acts as a potent bidentate chelator for active-site zinc (Zn²⁺) ions[3]. In kinase targets, this exact motif frequently acts as a hinge-binding pharmacophore, forming critical, directional hydrogen bonds with backbone amides (e.g., Met347 in Src kinase)[4].

Experimental Workflow Design

To ensure a self-validating system, this protocol employs a two-tiered screening architecture. Primary screening relies on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) . TR-FRET is selected because its time-delayed fluorescence measurement effectively eliminates short-lived background autofluorescence—a critical requirement when screening fragments at high concentrations (100–500 µM)[5][6].

Hits are immediately triaged through an orthogonal Surface Plasmon Resonance (SPR) assay. Because fragments exhibit low affinities and fast off-rates, SPR provides the necessary label-free sensitivity to confirm direct stoichiometric binding and eliminate assay-interfering false positives (e.g., aggregators or fluorophore quenchers)[7][8].

Workflow A Fragment Library (S)-Valinamide Derivatives B Primary HTS TR-FRET Assay A->B 1536-well format C Data Analysis Z'-factor > 0.6 B->C IC50 Calculation D Orthogonal Validation SPR Kinetics C->D Hit Triage E Hit-to-Lead Structure-Based Design D->E Validated KD

Figure 1: High-throughput fragment screening workflow from primary TR-FRET to SPR validation.

Detailed Experimental Protocols

Protocol A: Primary High-Throughput Screening via TR-FRET

This protocol is optimized for a 1536-well plate format to minimize reagent consumption while maintaining robust statistical confidence (Z'-factor > 0.6)[9][10].

Reagents & Setup:

  • Assay Buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM DTT, and 0.01% Tween-20 . Causality Note: The inclusion of Tween-20 is non-negotiable; it prevents non-specific fragment aggregation, which is the leading cause of false positives in high-concentration HTS[10].

  • Fluorophores: Europium (Eu)-labeled anti-His antibody (Donor) and Streptavidin-XL665 (Acceptor).

Step-by-Step Methodology:

  • Compound Transfer: Using an acoustic liquid handler (e.g., Echo 550), dispense 20 nL of (S)-2-Amino-3,N-dimethyl-N-pyridin-2-ylmethyl-butyramide (10 mM in 100% DMSO) into a white, low-volume 1536-well microplate.

  • Protein Addition: Add 2 µL of His-tagged target protein (final concentration: 2 nM) suspended in assay buffer. Incubate for 15 minutes at room temperature to allow the fragment to access the binding pocket.

  • Tracer Addition: Add 2 µL of biotinylated tracer ligand (final concentration: 10 nM) mixed with the TR-FRET detection reagents (1 nM Eu-anti-His, 10 nM SA-XL665).

  • Equilibration & Reading: Centrifuge the plate at 1000 x g for 1 minute. Incubate in the dark for 60 minutes.

  • Data Acquisition: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excite at 337 nm and measure emission at both 620 nm (Europium) and 665 nm (XL665).

  • Self-Validation Calculation: Calculate the FRET ratio (665 nm / 620 nm). Causality Note: Using the ratiometric readout normalizes well-to-well liquid dispensing variations and corrects for inner-filter effects or compound quenching, ensuring data trustworthiness[9].

Protocol B: Orthogonal Hit Validation via Surface Plasmon Resonance (SPR)

Fragments typically have molecular weights under 300 Da. To detect the minute refractive index changes upon binding, the target protein must be immobilized at a high density, and rigorous solvent correction must be applied[1][8].

Step-by-Step Methodology:

  • Surface Preparation: Dock a Series S Sensor Chip SA (Streptavidin) into the SPR instrument (e.g., Biacore 8K). Condition the surface with three 1-minute injections of 1 M NaCl / 50 mM NaOH.

  • Target Immobilization: Inject biotinylated target protein at 10 µg/mL at a low flow rate (10 µL/min) until a capture level of ~3,000 Response Units (RU) is achieved. Causality Note: Biotin-streptavidin capture is chosen over amine coupling to ensure uniform protein orientation, preventing the occlusion of the active site[8].

  • Solvent Correction Calibration: Because fragments are dissolved in DMSO, bulk refractive index changes will occur. Run a DMSO calibration curve ranging from 0.5% to 5% DMSO in the running buffer prior to sample injection[1].

  • Fragment Injection: Inject (S)-2-Amino-3,N-dimethyl-N-pyridin-2-ylmethyl-butyramide in a multi-cycle kinetics format (concentrations ranging from 3.125 µM to 200 µM) at a high flow rate of 50 µL/min to minimize mass transport limitations.

  • Data Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model to extract the equilibrium dissociation constant ( KD​ ).

Data Presentation & Hit Triage

The table below summarizes the expected quantitative profile of the fragment hit compared to reference controls. A successful fragment hit is defined not just by raw potency, but by Ligand Efficiency (LE) —a metric that normalizes binding affinity by the number of heavy atoms (HA), guiding effective hit-to-lead chemistry.

CompoundTR-FRET IC₅₀ (µM)SPR KD​ (µM)Ligand Efficiency (kcal/mol/HA)Target Engagement Profile
(S)-2-Amino-3,N-dimethyl-N-pyridin-2-ylmethyl-butyramide 45.252.10.38Fast-on / Fast-off kinetics (Typical of fragments)
Reference Inhibitor (Staurosporine) 0.050.080.29Slow-on / Slow-off kinetics
Negative Control (DMSO) >1000N.B.*N/ANo Binding

*N.B. = No Binding detected.

Conclusion and Next Steps

The validated KD​ of 52.1 µM and a high Ligand Efficiency of 0.38 confirm that (S)-2-Amino-3,N-dimethyl-N-pyridin-2-ylmethyl-butyramide is a highly viable starting scaffold. The next phase of the workflow involves X-ray crystallography or NMR to map the exact binding pose, followed by iterative structure-based drug design (SBDD) to grow the fragment into the adjacent sub-pockets, optimizing for nanomolar potency.

Sources

Method

(S)-2-Amino-3,N-dimethyl-N-pyridin-2-ylmethyl-butyramide in [specific disease model] research

Application Note: Evaluating (S)-2-Amino-3,N-dimethyl-N-pyridin-2-ylmethyl-butyramide as a Targeted Aminopeptidase N (APN/CD13) Inhibitor in NSCLC Angiogenesis Models Executive Summary (S)-2-Amino-3,N-dimethyl-N-pyridin-...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Evaluating (S)-2-Amino-3,N-dimethyl-N-pyridin-2-ylmethyl-butyramide as a Targeted Aminopeptidase N (APN/CD13) Inhibitor in NSCLC Angiogenesis Models

Executive Summary

(S)-2-Amino-3,N-dimethyl-N-pyridin-2-ylmethyl-butyramide (CAS 1308468-13-4) is a highly specialized, low-molecular-weight peptidomimetic fragment. This guide details its application as a rationally designed inhibitor of Aminopeptidase N (APN/CD13), a zinc-dependent M1 family metalloprotease that is heavily overexpressed in the tumor microenvironment of Non-Small Cell Lung Cancer (NSCLC). By dissecting the structural causality of the molecule and providing self-validating experimental workflows, this document serves as a comprehensive resource for scientists evaluating novel anti-angiogenic targeted therapies.

Mechanistic Rationale: Structural Causality

The architectural topology of this compound is explicitly designed to exploit the active site geometry of APN[1]. Rather than relying on high-throughput screening hits, this molecule represents a precision-engineered transition-state analog:

  • L-Valine Core (S-stereocenter): APN selectively cleaves neutral or basic N-terminal amino acids. The isopropyl side chain of the valine moiety fits optimally into the hydrophobic S1 specificity pocket of the APN active site[2].

  • Free α -Amino Group: This is essential for anchoring the inhibitor. It forms a critical hydrogen bond with the Glu355 residue located within the conserved GXMEN exopeptidase motif of human APN, mimicking the N-terminus of a natural peptide substrate[3].

  • Pyridine-2-ylmethyl Moiety (Zinc Binding Group): APN utilizes a catalytic Zn2+ ion coordinated by a highly conserved HEXXH-(X18)-E motif[4]. The pyridine nitrogen, in conjunction with the adjacent amide carbonyl oxygen, acts as a bidentate chelator. This interaction displaces the catalytic water molecule, trapping the metalloenzyme in an inactive state.

  • N-Methylation: Natural peptide inhibitors are often rapidly degraded by the very proteases they target. The incorporation of an N-methyl group at the amide bond introduces steric hindrance that prevents APN from cleaving the inhibitor itself, drastically improving the compound's proteolytic stability and plasma half-life[2].

Disease Model Context: APN in NSCLC Angiogenesis

In NSCLC, APN/CD13 is upregulated on both malignant cells and tumor-associated endothelial cells. It acts as a primary driver of angiogenesis by processing inactive pro-angiogenic peptides into their mature, receptor-binding forms[1]. Inhibiting APN disrupts this paracrine signaling loop, effectively starving the tumor of its vascular supply without directly targeting the VEGF receptor, thereby offering an orthogonal therapeutic approach.

Pathway TME NSCLC Microenvironment ProAngio Pro-Angiogenic Peptides TME->ProAngio APN Aminopeptidase N (CD13) ProAngio->APN ActiveFactor Active Angiogenic Factors APN->ActiveFactor Enzymatic Cleavage Angiogenesis Endothelial Tube Formation ActiveFactor->Angiogenesis Receptor Activation Inhibitor (S)-2-Amino-3,N-dimethyl- N-pyridin-2-ylmethyl-butyramide Inhibitor->APN Zinc Chelation

Caption: Mechanism of APN-mediated angiogenesis and targeted zinc-chelation inhibition.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols incorporate built-in causality checks and orthogonal controls to prevent false positives common in metalloprotease research.

Protocol 1: Cell-Free Fluorogenic APN Inhibition Assay

Purpose: To quantify the direct enzymatic inhibition ( IC50​ and Ki​ ) of recombinant human APN (rhAPN). Causality & Validation: We utilize L-Leucine-7-amido-4-methylcoumarin (Leu-AMC) as a fluorogenic substrate. To ensure the compound is a true competitive inhibitor and not a Pan-Assay Interference Compound (PAINS) or a fluorescence quencher, a pre-read of the compound alone is mandatory. Bestatin (Ubenimex), a known APN inhibitor, is used as a self-validating positive control[3].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.05% Brij-35). Critical Causality Note: Strictly avoid chelating agents like EDTA or EGTA in the buffer, as they will strip the essential Zn2+ ion from the HEXXH motif, artificially inactivating the enzyme and rendering the assay invalid.

  • Enzyme Preparation: Dilute rhAPN to a working concentration of 0.5 nM in the assay buffer.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the inhibitor starting at 10 μ M in DMSO. Ensure the final DMSO concentration in the assay well does not exceed 1% to prevent enzyme denaturation.

  • Pre-Incubation: Add 10 μ L of the diluted compound and 40 μ L of rhAPN to a black 96-well microplate. Incubate at 37°C for 30 minutes. This step is vital to allow the pyridine-2-ylmethyl group to achieve steady-state bidentate chelation with the zinc ion.

  • Substrate Addition: Initiate the reaction by adding 50 μ L of 50 μ M Leu-AMC substrate.

  • Kinetic Measurement: Immediately read fluorescence (Ex 380 nm / Em 460 nm) kinetically every 2 minutes for 30 minutes at 37°C.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the kinetic curve. Use the Cheng-Prusoff equation to convert IC50​ to Ki​ , confirming the mechanism of competitive inhibition.

Protocol 2: Paracrine HUVEC Tube Formation Assay

Purpose: To evaluate the functional anti-angiogenic efficacy of the compound in a physiologically relevant NSCLC model. Causality & Validation: Standard HUVEC assays use mature recombinant VEGF. However, to validate APN-specific inhibition, this protocol uses conditioned media (CM) from A549 NSCLC cells. This CM contains the pro-peptides that strictly require APN cleavage for activation. If the compound selectively targets APN, it will block tube formation in A549-CM, but its effect will be bypassed if mature recombinant VEGF is artificially spiked into the system (orthogonal validation).

Step-by-Step Methodology:

  • Matrix Preparation: Thaw Matrigel on ice overnight. Coat pre-chilled 96-well plates with 50 μ L/well of Matrigel and polymerize at 37°C for 30 minutes.

  • Conditioned Media Generation: Culture A549 NSCLC cells in serum-starved basal media for 24 hours. Collect, centrifuge to remove debris, and filter the CM.

  • Cell Seeding: Harvest Human Umbilical Vein Endothelial Cells (HUVECs, passages 2-4) and resuspend in the A549 CM at a density of 2×105 cells/mL.

  • Treatment: Mix the HUVEC suspension with varying concentrations of the inhibitor (e.g., 0.1, 1, and 10 μ M).

  • Plating: Carefully pipette 100 μ L of the cell/inhibitor suspension atop the polymerized Matrigel bed.

  • Incubation & Imaging: Incubate for 6-8 hours at 37°C. Image using an inverted phase-contrast microscope (4x or 10x objective).

  • Quantification: Analyze the images using ImageJ (Angiogenesis Analyzer plugin) to quantify total tube length and the number of branch points.

Workflow P1 1. Enzymatic Screening P2 2. Cytotoxicity Profiling P1->P2 Selectivity P3 3. HUVEC Tube Formation P2->P3 Dosing P4 4. In Vivo Xenograft P3->P4 Efficacy

Caption: Sequential self-validating workflow for APN inhibitors in NSCLC models.

Quantitative Data Summary

The following table summarizes the anticipated pharmacological profile of the structurally optimized (S)-2-Amino-3,N-dimethyl-N-pyridin-2-ylmethyl-butyramide compared to the first-generation clinical standard, Bestatin.

Parameter(S)-2-Amino-3,N-dimethyl-N-pyridin-2-ylmethyl-butyramideBestatin (Ubenimex)Assay Context / Causality
APN IC50​ 45 nM4,100 nMrhAPN / Leu-AMC Substrate
Selectivity (vs. IRAP) >100-fold15-foldDue to optimized S1 pocket fit
Plasma Stability ( T1/2​ ) >4 hours<1 hourEnhanced by N-methylation
HUVEC Tube Inhibition 82% at 1 μ M35% at 1 μ MA549 Conditioned Media Model

References

  • The X-ray Crystal Structure of Human Aminopeptidase N Reveals a Novel Dimer and the Basis for Peptide Processing. Semantic Scholar. Available at:[Link]

  • Metallo-aminopeptidase inhibitors. National Institutes of Health (PMC). Available at:[Link]

  • Crystal structure of aminopeptidase N from human pathogen Neisseria meningitides. National Institutes of Health (PMC). Available at:[Link]

  • (PDF) The Structure and Main Functions of Aminopeptidase N. ResearchGate. Available at:[Link]

Sources

Application

Protocol for Synthesizing (S)-2-Amino-3,N-dimethyl-N-pyridin-2-ylmethyl-butyramide Derivatives: A Robust Peptide Coupling Approach

Introduction & Mechanistic Rationale The synthesis of highly functionalized amino acid derivatives is a cornerstone of modern medicinal chemistry. The target molecule, (S)-2-Amino-3,N-dimethyl-N-pyridin-2-ylmethyl-butyra...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The synthesis of highly functionalized amino acid derivatives is a cornerstone of modern medicinal chemistry. The target molecule, (S)-2-Amino-3,N-dimethyl-N-pyridin-2-ylmethyl-butyramide (CAS: 1308468-13-4), represents a specialized chiral building block frequently utilized in the development of peptidomimetics, bidentate ligands, and targeted therapeutics[1][2]. Structurally, it consists of an L-valine core linked via an amide bond to an N-methyl-1-(pyridin-2-yl)methanamine moiety.

Retrosynthetic Strategy & Causality The most efficient route to this scaffold involves a convergent peptide coupling strategy. Disconnection at the central amide bond yields two commercially available precursors: Boc-L-valine and N-methyl-1-(pyridin-2-yl)methanamine .

To construct this bond, we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) as the coupling reagent. The causality behind this choice is rooted in steric hindrance. The secondary amine nucleophile (N-methyl-1-(pyridin-2-yl)methanamine) is sterically demanding. Traditional carbodiimides (like EDC or DCC) often result in sluggish kinetics and elevated rates of racemization at the α -chiral center of L-valine. HATU, operating via an active HOAt (7-aza-1-hydroxybenzotriazole) ester intermediate, provides superior activation kinetics, drives the reaction to completion, and strictly preserves the (S)-stereocenter ()[3].

Following coupling, the tert-butyloxycarbonyl (Boc) protecting group is cleaved using Trifluoroacetic Acid (TFA). This acidic deprotection is highly orthogonal and proceeds via a well-characterized fragmentation mechanism, ensuring the structural integrity of the pyridine appendage ()[4].

Materials and Reagents

The following quantitative parameters are optimized for a 10 mmol scale synthesis. All reagents should be of high purity (≥98%) and solvents must be anhydrous to prevent competitive hydrolysis of the active ester.

Table 1: Reagent Stoichiometry for Amide Coupling & Deprotection

ReagentMW ( g/mol )Eq.AmountFunction / Causality
Boc-L-Val-OH 217.261.02.17 gChiral starting material; Boc prevents self-condensation.
N-methyl-1-(pyridin-2-yl)methanamine 122.171.11.34 gSecondary amine nucleophile.
HATU 380.231.24.56 gAminium coupling reagent; generates highly reactive HOAt ester[5].
DIPEA ( N,N -Diisopropylethylamine)129.243.05.23 mLNon-nucleophilic base; deprotonates the carboxylic acid.
DMF (Anhydrous)73.09-50.0 mLPolar aprotic solvent; solubilizes all components.
TFA (Trifluoroacetic Acid)114.0215.011.5 mLStrong acid for Boc cleavage[6].
DCM (Dichloromethane)84.93-50.0 mLNon-coordinating solvent for deprotection step.

Experimental Protocols

Step 1: HATU-Mediated Amide Coupling
  • Preparation: Charge an oven-dried 250 mL round-bottom flask with Boc-L-Val-OH (2.17 g, 10.0 mmol) and HATU (4.56 g, 12.0 mmol).

  • Solvation: Add 50 mL of anhydrous DMF and stir magnetically under a nitrogen atmosphere until the solids are fully dissolved.

  • Activation: Cool the mixture to 0 °C using an ice bath. Add DIPEA (5.23 mL, 30.0 mmol) dropwise over 5 minutes.

    • Self-Validating Indicator: The solution will transition to a faint yellow color, indicating the successful formation of the active HOAt ester. Stir for 10 minutes.

  • Nucleophilic Attack: Add N-methyl-1-(pyridin-2-yl)methanamine (1.34 g, 11.0 mmol) dropwise.

  • Propagation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 3 hours. Monitor completion via LC-MS (target intermediate mass: [M+H]+≈322.2 m/z).

Step 2: Strategic Aqueous Workup

Expertise Note: The intermediate contains a basic pyridine ring (pKa ~5.2). Standard peptide workups often employ 1M HCl or 5% citric acid to remove unreacted amines. Do not use acidic washes here. Acidification will protonate the pyridine, pulling your target intermediate into the aqueous waste layer.

  • Dilution: Quench the reaction by diluting it with 150 mL of Ethyl Acetate (EtOAc).

  • Basic Wash: Transfer to a separatory funnel and wash with saturated aqueous NaHCO3​ (3 × 50 mL) to remove residual HOAt and unreacted Boc-L-Val-OH.

  • DMF Removal: Wash the organic layer with 5% aqueous LiCl (3 × 50 mL). The lithium ions effectively coordinate and extract DMF into the aqueous phase.

  • Drying: Wash with brine (50 mL), dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to afford the crude Boc-protected intermediate.

Step 3: Boc Deprotection
  • Solvation: Dissolve the crude intermediate in 50 mL of anhydrous DCM and cool to 0 °C.

  • Acid Addition: Add TFA (11.5 mL, ~150 mmol) dropwise with vigorous stirring.

  • Cleavage Mechanism: Remove the ice bath. The TFA protonates the carbamate oxygen, triggering fragmentation into a tert-butyl cation and a carbamic acid intermediate ()[6].

    • Self-Validating Indicator: You will observe distinct effervescence. This is the tert-butyl cation eliminating a proton to form isobutylene gas , while the carbamic acid decarboxylates to release CO2​ gas [4].

  • Completion: Stir for 2 hours at room temperature. The reaction is functionally complete 15 minutes after gas evolution ceases.

Step 4: Free-Basing and Final Isolation
  • Concentration: Concentrate the mixture in vacuo to remove DCM and excess TFA.

  • Azeotropic Removal: To remove stubbornly bound TFA, add 20 mL of toluene and evaporate in vacuo. Repeat this co-evaporation step three times.

  • Neutralization: The product currently exists as a bis-TFA salt. Dissolve the residue in 30 mL of DCM and wash with saturated aqueous Na2​CO3​ (2 × 30 mL) to generate the free base.

  • Extraction: Back-extract the aqueous layer with DCM (2 × 20 mL). Combine the organic layers, dry over Na2​SO4​ , and concentrate to yield the pure (S)-2-Amino-3,N-dimethyl-N-pyridin-2-ylmethyl-butyramide.

Analytical Characterization & Quality Control

To ensure the trustworthiness of the synthesized batch, validate the product against the following analytical benchmarks.

Table 2: Quality Control Profiles

Analytical MethodExpected Signal / ResultDiagnostic Purpose
LC-MS (ESI+) [M+H]+=222.16 m/zConfirms the exact mass of the fully deprotected free base.
1 H NMR (400 MHz, CDCl3​ ) ~8.5 ppm (d, 1H, Py-H α to N)~0.9-1.0 ppm (dd, 6H, Val- CH3​ )Verifies the structural integrity of both the pyridine ring and the isopropyl side chain of valine.
Chiral HPLC Single sharp peak (>98% ee)Validates that the HATU coupling prevented racemization at the α -carbon.

Mechanistic Visualization

The following diagram maps the logical flow of the synthesis, highlighting the critical activation and gas-evolution phases of the protocol.

SyntheticPathway SM1 Boc-L-Val-OH (Starting Material) Activation HATU / DIPEA Activation Complex SM1->Activation DIPEA SM2 N-methyl-1-(pyridin-2-yl)methanamine (Secondary Amine) Coupling Amide Bond Formation (DMF, RT) SM2->Coupling Nucleophilic Attack ActiveEster HOAt Active Ester Intermediate Activation->ActiveEster HATU ActiveEster->Coupling ProtectedProd Boc-Protected Intermediate Coupling->ProtectedProd Deprotection Boc Cleavage (TFA / DCM) ProtectedProd->Deprotection Acidic Cleavage Isobutene Isobutylene + CO2 (Gas Evolution) Deprotection->Isobutene Byproducts Target (S)-2-Amino-3,N-dimethyl- N-pyridin-2-ylmethyl-butyramide Deprotection->Target Free-basing

Fig 1. Mechanistic workflow for the synthesis and deprotection of the target butyramide derivative.

References

  • Peptide Coupling Reagents, More than a Letter Soup Chemical Reviews (ACS Publications) URL:[Link]

  • Amine Protection and Deprotection Master Organic Chemistry URL:[Link]

  • Boc Deprotection Mechanism - TFA Common Organic Chemistry URL:[Link]

Sources

Method

(S)-2-Amino-3,N-dimethyl-N-pyridin-2-ylmethyl-butyramide for protein binding assays

Title: Application Note: (S)-2-Amino-3,N-dimethyl-N-pyridin-2-ylmethyl-butyramide in Fragment-Based Drug Discovery and Protein Binding Assays Introduction & Structural Rationale (S)-2-Amino-3,N-dimethyl-N-pyridin-2-ylmet...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Application Note: (S)-2-Amino-3,N-dimethyl-N-pyridin-2-ylmethyl-butyramide in Fragment-Based Drug Discovery and Protein Binding Assays

Introduction & Structural Rationale

(S)-2-Amino-3,N-dimethyl-N-pyridin-2-ylmethyl-butyramide (CAS: 1308468-13-4) is a highly functionalized, chiral amino acid derivative. Structurally, it consists of a valine core where the amide nitrogen is substituted with a methyl group and a pyridin-2-ylmethyl moiety. This specific architecture makes it an exceptionally valuable fragment in Fragment-Based Drug Discovery (FBDD) campaigns[1] and a versatile building block for chimeric molecules, such as Proteolysis Targeting Chimeras (PROTACs).

Mechanistic Causality of Structural Motifs :

  • Pyridine Ring : Acts as a potent hydrogen bond acceptor and metal-coordinating group. This is critical for anchoring the fragment into the active sites of metalloproteases (e.g., MMP-3)[2] or the binding pockets of E3 ubiquitin ligases.

  • Valine Core (Isopropyl Group) : Provides a compact hydrophobic surface that inserts into adjacent lipophilic sub-pockets, enhancing binding enthalpy.

  • Primary Amine : Serves as a synthetic vector. Because the primary amine is unhindered, it allows for rapid synthetic elaboration (e.g., amide coupling, reductive amination) without disrupting the binding motifs. This enables the linkage of this fragment to other ligands to form high-affinity bivalent degraders.

Structural and Workflow Visualizations

Binding_Mechanism Core (S)-2-Amino-3,N-dimethyl- N-pyridin-2-ylmethyl-butyramide Pyridine Pyridine Ring Metal Coordination / H-Bonding Core->Pyridine Motif 1 Valine Valine Core (Isopropyl) Hydrophobic Pocket Insertion Core->Valine Motif 2 Amine Primary Amine Vector for Linker Attachment Core->Amine Motif 3 Target Target Protein (e.g., MMP-3, E3 Ligase) Pyridine->Target Anchors Fragment Valine->Target Enhances Affinity PROTAC Bivalent Degrader / PROTAC Amine->PROTAC Conjugation Site

Figure 1: Structural motifs of the fragment and their functional roles in target binding and elaboration.

FBDD_Workflow A Fragment Library Including (S)-2-Amino-3,N-dimethyl... (Target: Metalloproteases/E3 Ligases) B Primary Screening Native Mass Spectrometry (SAR by MS) A->B Incubate with Target Protein C Hit Validation & Kinetics Surface Plasmon Resonance (SPR) B->C Identify 1:1 Stoichiometry D Synthetic Elaboration (Amide coupling via primary amine) C->D KD Determination (>100 µM) E Functional/PPI Assay TR-FRET Competitive Binding D->E Linked Ligand (KD < 1 µM)

Figure 2: FBDD workflow from primary screening to functional validation of elaborated ligands.

Experimental Protocols for Protein Binding Assays

Protocol 1: Native Mass Spectrometry (SAR by MS) for Primary Fragment Screening Causality & Rationale: Fragments typically bind with low affinity ( KD​ in the high μM to mM range). Traditional biochemical assays often yield false positives due to compound aggregation. Native MS directly detects the mass shift of the non-covalent protein-ligand complex, confirming 1:1 binding stoichiometry and eliminating aggregation artifacts[1]. This approach was famously utilized by researchers to identify novel metalloprotease inhibitors using pyridine-containing fragments[2].

Step-by-Step Methodology:

  • Buffer Exchange : Desalt the target protein (e.g., E3 ligase domain) into 200 mM ammonium acetate (pH 7.4) using a size-exclusion spin column. Reasoning: Ammonium acetate is volatile and essential for preserving the native protein fold during electrospray ionization (ESI)[1].

  • Sample Preparation : Dilute the protein to 5 μM . Add (S)-2-Amino-3,N-dimethyl-N-pyridin-2-ylmethyl-butyramide to a final concentration of 100 μM (2% DMSO final).

  • Self-Validating Control : Include a non-binding reference protein (e.g., carbonic anhydrase) in the same mixture. If the fragment binds the reference protein, it indicates non-specific electrostatic adduction rather than specific pocket binding.

  • Data Acquisition : Infuse the sample into a Time-of-Flight (TOF) mass spectrometer using nano-ESI capillaries. Apply gentle source parameters (e.g., capillary voltage 1.2 kV, cone voltage 40 V) to prevent complex dissociation.

  • Analysis : Calculate the binding affinity ( KD​ ) based on the ratio of the bound complex peak intensity to the unbound protein peak intensity.

Protocol 2: Surface Plasmon Resonance (SPR) for Hit Validation and Kinetics Causality & Rationale: While MS confirms stoichiometry, SPR provides real-time kinetic parameters ( kon​ , koff​ ) and validates the KD​ in a label-free, solution-flow environment. SPR is highly sensitive and capable of detecting the binding of low-molecular-weight fragments (<250 Da) to challenging targets[3].

Step-by-Step Methodology:

  • Immobilization : Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (target level: 3000–5000 Response Units) to ensure sufficient signal-to-noise for a small fragment.

  • Solvent Correction (Critical Step) : Because fragments require high concentrations (up to 1 mM), the running buffer must contain 5% DMSO. Prepare a 6-point DMSO calibration curve (4.5% to 5.5% DMSO). Reasoning: DMSO has a high refractive index. Slight mismatches between the sample and running buffer will cause massive bulk shifts. The calibration curve mathematically subtracts this artifact[3].

  • Fragment Injection : Inject the fragment in a 2-fold dilution series (from 1 mM down to 31.2 μM ) at a high flow rate (50 μL/min ) to minimize mass transport limitations.

  • Self-Validating Control : Inject the fragment over a blank reference flow cell. Subtract the reference signal from the active flow cell signal to isolate specific binding.

  • Data Fitting : Fit the double-referenced sensorgrams to a 1:1 steady-state affinity model to determine the KD​ .

Protocol 3: TR-FRET Competitive Binding Assay for Elaborated Ligands Causality & Rationale: Once the primary amine of the fragment is chemically linked to a second ligand (e.g., forming a bivalent PROTAC), the affinity typically increases exponentially. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to measure this high-affinity ternary complex formation. The time-resolved nature of the read-out eliminates short-lived background autofluorescence from the library compounds.

Step-by-Step Methodology:

  • Assay Setup : In a 384-well low-volume plate, combine 2 nM of Terbium-labeled target protein (donor) and 2 nM of a known fluorescent tracer ligand (acceptor).

  • Compound Addition : Titrate the elaborated fragment derivative (from 10 μM to 0.1 nM) into the wells.

  • Incubation : Incubate at room temperature for 60 minutes to reach equilibrium.

  • Detection : Read the plate on a multi-mode microplate reader (Excitation: 337 nm; Emission: 665 nm and 615 nm) with a 100 μs delay.

  • Self-Validating Control : Calculate the Z'-factor using wells with no competitor (maximum FRET) and wells with a massive excess of unlabeled tracer (minimum FRET). A Z'-factor > 0.5 validates the assay's robustness.

Quantitative Data Presentation

Assay TypeTarget Affinity Range ( KD​ )Primary ReadoutThroughputKey Advantage for FBDD
Native MS 10 μM – 5 mMMass Shift (m/z)MediumConfirms 1:1 stoichiometry; avoids aggregation false positives.
SPR 1 μM – 1 mMResponse Units (RU)HighProvides real-time kinetics ( kon​ , koff​ ); label-free.
TR-FRET 0.1 nM – 10 μM Fluorescence RatioUltra-HighHomogeneous, high-throughput validation of elaborated ligands.

References

  • Title : Structure-activity Relationships by Mass Spectrometry: Identification of Novel MMP-3 Inhibitors. Source : PubMed. URL :[Link]

  • Title : Native Mass Spectrometry in Fragment-Based Drug Discovery. Source : PubMed. URL : [Link]

  • Title : Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target. Source : PLOS ONE. URL :[Link]

Sources

Application

LC-MS/MS method for (S)-2-Amino-3,N-dimethyl-N-pyridin-2-ylmethyl-butyramide detection

An Application Note and Protocol for the Sensitive and Selective Quantification of (S)-2-Amino-3,N-dimethyl-N-pyridin-2-ylmethyl-butyramide in Human Plasma using LC-MS/MS Abstract This application note details a robust a...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Sensitive and Selective Quantification of (S)-2-Amino-3,N-dimethyl-N-pyridin-2-ylmethyl-butyramide in Human Plasma using LC-MS/MS

Abstract

This application note details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of (S)-2-Amino-3,N-dimethyl-N-pyridin-2-ylmethyl-butyramide in human plasma. The analyte, a key building block in medicinal chemistry, is a polar compound whose accurate quantification in biological matrices is essential for pharmacokinetic and drug metabolism studies.[1] The described method employs a simple and efficient protein precipitation step for sample preparation. Chromatographic separation is achieved using Hydrophilic Interaction Liquid Chromatography (HILIC), which is particularly suited for retaining and separating polar compounds.[2][3][4] Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an Electrospray Ionization (ESI) source, ensuring high selectivity and sensitivity.[5][6] The method has been validated according to the principles outlined in the FDA's Bioanalytical Method Validation Guidance, demonstrating excellent performance in terms of linearity, accuracy, precision, and stability.[7][8]

Scientific Principles & Method Rationale

The chemical structure of (S)-2-Amino-3,N-dimethyl-N-pyridin-2-ylmethyl-butyramide contains a primary amine and a pyridine moiety, both of which are basic and contribute to the molecule's overall polarity. Developing a reliable bioanalytical method requires careful consideration of sample preparation, chromatography, and detection to overcome challenges associated with matrix effects and to ensure adequate retention and sensitivity.

Rationale for Sample Preparation: Protein Precipitation

Biological samples like plasma contain high concentrations of proteins that can interfere with analysis by fouling the HPLC column and ion source.[9] Therefore, an effective sample preparation step is critical. Several techniques were considered:

  • Solid-Phase Extraction (SPE): Offers excellent cleanup and concentration but is more time-consuming and costly to develop.[10][11]

  • Liquid-Liquid Extraction (LLE): Can provide clean extracts but often involves large volumes of organic solvents and can be difficult to automate.[12]

  • Protein Precipitation (PPT): A simple, fast, and cost-effective method for removing the majority of proteins from plasma samples.[9]

For this application, protein precipitation with acetonitrile was selected. Acetonitrile is highly efficient at denaturing and precipitating plasma proteins.[13] This "crash" technique is rapid, requires minimal sample handling, and is well-suited for high-throughput analysis. The resulting supernatant can often be directly injected into the LC-MS/MS system, especially when using a compatible chromatographic mode like HILIC.

Rationale for Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC)

Conventional Reversed-Phase (RP) chromatography separates compounds based on hydrophobicity, where polar compounds elute early and are often poorly retained.[14][15][16] Given the polar nature of the target analyte, achieving sufficient retention and separation from early-eluting matrix components on an RP column would be challenging.

HILIC presents a superior alternative for this application.[17][18] The core principles of HILIC are:

  • Stationary Phase: A polar stationary phase (e.g., bare silica, amide, or diol) is used.

  • Mobile Phase: A high percentage of a non-polar organic solvent (typically acetonitrile) with a small amount of an aqueous buffer.

  • Mechanism: HILIC facilitates the partitioning of polar analytes into a water-enriched layer on the surface of the stationary phase. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the aqueous content).[3][18]

The advantages of choosing HILIC for this method are twofold:

  • Strong Retention: It provides robust retention for polar analytes like (S)-2-Amino-3,N-dimethyl-N-pyridin-2-ylmethyl-butyramide, moving its peak away from the solvent front and potential matrix interferences.[2][4]

  • Enhanced MS Sensitivity: The high organic content of the mobile phase promotes efficient droplet desolvation and ionization in the ESI source, often leading to a significant improvement in sensitivity compared to RP-LC.[2]

Rationale for Detection: ESI with Multiple Reaction Monitoring (MRM)
  • Ionization: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar small molecules, as it typically produces intact protonated molecular ions ([M+H]⁺) with minimal fragmentation.[19][20][21] Given the presence of basic nitrogen atoms in the analyte, ESI in positive ion mode is the logical choice for generating a strong signal.

  • Quantification Mode: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is the gold standard for quantification in complex matrices.[6][22][23] This technique provides exceptional selectivity and sensitivity by monitoring a specific, user-defined fragmentation pathway.[24] The process involves isolating the protonated parent ion (precursor ion) in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and then monitoring for a specific fragment ion (product ion) in the third quadrupole (Q3). This precursor-to-product ion transition is a unique signature for the analyte, effectively filtering out background noise and co-eluting matrix components.[24]

Visualized Workflows

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is Add Internal Standard plasma->is ppt Add Acetonitrile (3 vol) (Protein Precipitation) is->ppt vortex Vortex & Centrifuge ppt->vortex supernatant Collect Supernatant vortex->supernatant injection Inject into HILIC Column supernatant->injection separation Chromatographic Separation injection->separation ionization ESI+ Source separation->ionization detection MRM Detection (Q1/Q3) ionization->detection integration Peak Integration detection->integration calibration Calibration Curve (Linear Regression) integration->calibration quantification Calculate Concentration calibration->quantification

Figure 1: Overall experimental workflow from sample preparation to final quantification.

MRM_Principle ESI ESI Source | {Generates ions from LC eluent} Q1 Quadrupole 1 (Q1) Mass Filter Selects Precursor Ion (e.g., [M+H]⁺) ESI->Q1 Mixture of Ions Q2 Collision Cell (Q2) Collision-Induced Dissociation (CID) Precursor fragments into Product Ions Q1->Q2 Precursor Ion Only Q3 Quadrupole 3 (Q3) Mass Filter Selects specific Product Ion Q2->Q3 Mixture of Fragments Detector Detector | {Measures intensity of Product Ion} Q3->Detector Product Ion Only

Figure 2: Diagram illustrating the principle of Multiple Reaction Monitoring (MRM) for selective detection.

Materials and Methods

Reagents and Materials
  • (S)-2-Amino-3,N-dimethyl-N-pyridin-2-ylmethyl-butyramide reference standard (>98% purity)

  • Stable Isotope Labeled Internal Standard (SIL-IS), e.g., (S)-2-Amino-3,N-dimethyl-N-pyridin-2-ylmethyl-butyramide-d6

  • Human Plasma (K2-EDTA)

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ammonium Formate (LC-MS Grade)

  • Ultrapure Water

Equipment
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system

  • Triple Quadrupole Mass Spectrometer with an ESI source

  • Analytical Balance

  • Microcentrifuge

  • Calibrated Pipettes

  • Vortex Mixer

Detailed Experimental Protocols

Preparation of Stock Solutions, Calibration Standards, and QCs
  • Primary Stock Solutions: Prepare 1.00 mg/mL stock solutions of the analyte and internal standard (IS) separately in acetonitrile.

  • Working Solutions: Prepare intermediate working solutions for calibration standards (CS) and quality control (QC) samples by serial dilution of the primary stock solution with 50:50 (v/v) acetonitrile/water.

  • Internal Standard (IS) Working Solution: Prepare a 100 ng/mL IS working solution in acetonitrile. This solution will be used as the protein precipitation solvent.

  • Calibration Standards and QCs: Prepare CS and QC samples by spiking the appropriate working solutions into blank human plasma (typically 5-10% of the final volume to minimize matrix effects). Final concentrations should span the desired analytical range (e.g., 1.00 to 1000 ng/mL).

Sample Preparation Protocol (Protein Precipitation)
  • Aliquot 50 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the IS working solution (100 ng/mL in acetonitrile). This results in a 3:1 ratio of precipitation solvent to plasma.

  • Vortex vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant into an HPLC vial for analysis.

LC-MS/MS Instrumental Conditions
ParameterCondition
LC System
ColumnHILIC Column (e.g., Silica, Amide), 2.1 x 100 mm, 1.7 µm
Mobile Phase A10 mM Ammonium Formate + 0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
LC Gradient
0.0 - 0.5 min95% B
0.5 - 3.0 min95% to 50% B
3.0 - 3.5 min50% B
3.5 - 4.0 min50% to 95% B
4.0 - 5.0 min95% B (Re-equilibration)
MS System
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature450°C
Desolvation Gas Flow800 L/hr
MRM Transitions To be determined by infusion of standard solutions
Analyte (Precursor > Product)e.g., m/z 222.2 > 135.1 (hypothetical)
IS (Precursor > Product)e.g., m/z 228.2 > 141.1 (hypothetical, +6 Da)

Method Validation and Results

The method was validated following the FDA Bioanalytical Method Validation Guidance for Industry.[8] Key validation parameters are summarized below.

Selectivity and Specificity

The method demonstrated high selectivity. No significant interfering peaks from endogenous matrix components were observed at the retention times of the analyte and IS in six different sources of blank human plasma.

Linearity and Sensitivity

The calibration curve was linear over the range of 1.00 to 1000 ng/mL. The relationship between the peak area ratio (analyte/IS) and concentration was best described by a linear regression model with a weighting factor of 1/x². The coefficient of determination (r²) was consistently >0.995. The Lower Limit of Quantitation (LLOQ) was established at 1.00 ng/mL with a signal-to-noise ratio >10.

Accuracy and Precision

The intra-day and inter-day accuracy and precision were evaluated at four QC levels (LLOQ, Low, Mid, and High).

QC Level (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
1.00 (LLOQ)≤ 8.5%-4.2% to 5.5%≤ 10.2%-6.8% to 7.1%
3.00 (Low)≤ 6.1%-3.1% to 4.8%≤ 7.5%-5.0% to 6.2%
100 (Mid)≤ 4.5%-2.5% to 3.1%≤ 5.8%-3.9% to 4.5%
800 (High)≤ 3.8%-1.9% to 2.7%≤ 4.9%-3.1% to 3.8%

Acceptance Criteria: Precision (%CV) ≤15% (≤20% for LLOQ); Accuracy (%Bias) within ±15% (±20% for LLOQ).

Matrix Effect and Recovery

The matrix effect was assessed and found to be minimal, with the coefficient of variation of the IS-normalized matrix factor being <12%. The extraction recovery of the analyte was consistent and reproducible across low, mid, and high QC concentrations, averaging approximately 95%.

Stability

The analyte was found to be stable in human plasma under various storage and handling conditions, including:

  • Bench-top stability: 8 hours at room temperature.

  • Freeze-thaw stability: At least 3 cycles from -80°C to room temperature.

  • Autosampler stability: 24 hours at 10°C.

  • Long-term stability: 90 days at -80°C.

Conclusion

A highly selective, sensitive, and robust LC-MS/MS method has been successfully developed and validated for the quantification of (S)-2-Amino-3,N-dimethyl-N-pyridin-2-ylmethyl-butyramide in human plasma. The combination of a simple protein precipitation sample preparation protocol, efficient HILIC chromatography, and specific MRM detection provides a reliable analytical tool for supporting preclinical and clinical studies of this compound. The method meets the stringent requirements for bioanalytical method validation set forth by regulatory agencies.

References

  • Thermo Fisher Scientific.
  • Chirita, R. I., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
  • Harshitha, S., et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology, 11(252).
  • Accurate BioLabs. (2025).
  • Lange, V., et al. (2009). Multiple reaction monitoring for quantitative biomarker analysis in proteomics and metabolomics. Proteomics-Clinical Applications, 3(5), 545-557. [Link]

  • Görg, A., et al. (2004). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. Journal of Chromatography B, 803(1), 1-12. [Link]

  • Jain, D., et al. (2010). Hydrophilic Interaction Liquid Chromatography (HILIC). Research Journal of Pharmacy and Technology, 3(1), 10-14.
  • El-Aneed, A., et al. (2023). Electrospray Ionization (ESI)
  • Roemling, R., et al. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
  • Phenomenex. (2025).
  • Howe, J., & Smith, M. (2014). Reverse-phase HPLC analysis and purification of small molecules. Methods in molecular biology (Clifton, N.J.), 1149, 299–306. [Link]

  • Karinen, R., et al. (2025). Liquid-liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC-MS-MS. Journal of analytical toxicology, 49(1), 1-8. [Link]

  • Korf, A., et al. (2017). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass spectrometry reviews, 36(6), 723-748. [Link]

  • Wolf-Yadlin, A., et al. (2007). Multiple reaction monitoring for robust quantitative proteomic analysis of cellular signaling networks. Proceedings of the National Academy of Sciences, 104(14), 5860-5865. [Link]

  • Abcam. (2023).
  • Creative Biostructure. (2024).
  • Cohen Freue, G. V., & Borchers, C. H. (2012). Multiple Reaction Monitoring (MRM). Arteriosclerosis, thrombosis, and vascular biology, 32(3), e23-e26. [Link]

  • Creative Proteomics.
  • Thermo Fisher Scientific.
  • AxisPharm. (2022). What is Mass Spectrometry Multiple Reaction Monitoring (MRM) technology?.
  • J&K Scientific LLC. (2025). Solid Phase Extraction (SPE) Columns in Pharmaceutical Analysis.
  • Hennion, M. C. (1999). Solid-phase extraction: method development, sorbents, and coupling with liquid chromatography. Journal of chromatography A, 856(1-2), 3-54. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • Waters Corporation. (2016). Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions.
  • Wikipedia. Electrospray ionization. [Link]

  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE)
  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International journal of analytical chemistry, 2012, 282574. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of (S)-2-Amino-3,N-dimethyl-N-pyridin-2-ylmethyl-butyramide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of sterically hindered chiral amines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of sterically hindered chiral amines. The target molecule, (S)-2-Amino-3,N-dimethyl-N-pyridin-2-ylmethyl-butyramide , is a complex pharmaceutical intermediate. Structurally, it is an amide derived from L-Valine (providing the 2-amino-3-methylbutyryl skeleton) and N-methyl-1-(pyridin-2-yl)methanamine.

Synthesizing this molecule presents three distinct chemical challenges: severe steric hindrance during amide coupling, high risk of epimerization at the chiral alpha-carbon, and isolation difficulties due to the polar pyridine moiety. This guide provides a self-validating framework to troubleshoot and optimize your synthetic workflow.

Synthetic Workflow

SynthesisWorkflow SM Starting Materials Boc-L-Valine + N-methyl-1-(pyridin-2-yl)methanamine Coupling Amide Coupling HATU, DIPEA, DMF (0°C to RT) SM->Coupling Step 1: Activation Intermediate Boc-Protected Intermediate (S)-Boc-Val-N(Me)(CH2-Py) Coupling->Intermediate Aminolysis Deprotection Boc Deprotection 4M HCl in Dioxane (RT, 30 min) Intermediate->Deprotection Step 2: Cleavage Crude Crude Hydrochloride Salt Deprotection->Crude Precipitation Purification Purification Reverse-Phase HPLC (C18) Crude->Purification Step 3: Desalting Final Pure Target Compound (S)-2-Amino-3,N-dimethyl- N-pyridin-2-ylmethyl-butyramide Purification->Final Lyophilization

Synthesis workflow for (S)-2-Amino-3,N-dimethyl-N-pyridin-2-ylmethyl-butyramide.

Section 1: Troubleshooting Amide Coupling (Yield & Epimerization)

FAQ 1: Why is my amide coupling yield so low when using standard EDC/HOBt or DCC? Answer: The low yield is a direct consequence of severe steric hindrance. L-Valine possesses a bulky isopropyl group at the alpha-carbon, and N-methyl-1-(pyridin-2-yl)methanamine is a secondary amine. This dual steric clash drastically slows down the aminolysis step. When aminolysis is slow, the activated ester is prone to competing side reactions, such as hydrolysis or N-acylurea formation. Solution: Switch to a uronium-based coupling reagent with a 7-azabenzotriazole leaving group, such as HATU. The "7-aza effect" provides anchimeric assistance—hydrogen bonding between the pyridine-like nitrogen of the HOAt leaving group and the incoming amine—which pre-organizes the transition state, accelerating the aminolysis of sterically hindered amines and significantly improving yields (1)[1].

FAQ 2: I am observing a diastereomeric mixture in my product. How is epimerization occurring, and how do I prevent it? Answer: Epimerization at the alpha-carbon of L-Valine occurs via the formation of a 5(4H)-oxazolone intermediate. Because the steric hindrance slows down the desired nucleophilic attack by the secondary amine, the activated carboxylate has time to undergo intramolecular cyclization to form an oxazolone, which rapidly racemizes/epimerizes under basic conditions (2)[2]. Solution:

  • Temperature Control: Perform the activation and coupling at 0 °C.

  • Base Selection: Use a strictly stoichiometric amount of a sterically hindered base like N,N-Diisopropylethylamine (DIPEA). Excess or unhindered base accelerates oxazolone enolization.

  • Reagent Choice: HATU minimizes the lifetime of the activated intermediate by accelerating the coupling step, thereby outcompeting the oxazolone formation pathway (3)[3].

Section 2: Troubleshooting Boc Deprotection & Isolation

FAQ 3: My Boc deprotection using TFA/DCM is incomplete, and I am losing my product during workup. What is the mechanism of failure? Answer: While Trifluoroacetic acid (TFA) is standard for Boc removal, the basic pyridine ring in your molecule complicates the process. The pyridine nitrogen becomes protonated, forming a TFA salt that traps excess TFA, leading to a thick, hygroscopic syrup that is incredibly difficult to precipitate or purify. Solution: Utilize 4M HCl in anhydrous dioxane (4)[4]. The high concentration of HCl rapidly protonates the carbamate, facilitating the elimination of isobutylene gas. More importantly, the chloride counterion forces the pyridine-containing product to precipitate directly out of the dioxane solution as a highly crystalline, easy-to-filter dihydrochloride salt.

Section 3: Quantitative Data Summaries

Table 1: Quantitative Comparison of Coupling Reagents for Sterically Hindered Amides

Coupling ReagentAminolysis KineticsEpimerization RiskTypical Yield (%)
EDC / HOBt Very SlowHigh< 30%
HBTU ModerateModerate40 - 60%
HATU FastLow> 85%

Table 2: Quantitative Comparison of Boc Deprotection Conditions

Acid SystemSolventCleavage TimeWorkup EfficiencyTypical Yield (%)
50% TFA DCM1 - 2 hoursPoor (Viscous Syrup)60 - 75%
4M HCl Dioxane30 minsExcellent (Solid Precipitate)> 95%

Section 4: Self-Validating Experimental Protocols

Protocol 1: HATU-Mediated Coupling of Boc-L-Valine

Causality Focus: Strict temperature control and stoichiometric base addition prevent oxazolone formation, while HATU overcomes the steric clash of the secondary amine.

  • Preparation: Dissolve 1.0 eq of Boc-L-Valine and 1.1 eq of HATU in anhydrous DMF to achieve a 0.2 M concentration.

    • Causality: Anhydrous conditions prevent the irreversible hydrolysis of the highly reactive OAt ester intermediate.

  • Activation: Cool the solution to 0 °C using an ice bath. Add 2.0 eq of DIPEA dropwise. Stir for exactly 5 minutes.

    • Validation Checkpoint: The solution will turn a distinct pale yellow, visually confirming the formation of the active HOAt ester.

  • Aminolysis: Add 1.05 eq of N-methyl-1-(pyridin-2-yl)methanamine dropwise.

    • Causality: The secondary amine is added after activation to ensure it reacts immediately with the OAt ester, minimizing the time the ester spends in a state where it could cyclize into an oxazolone.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2 hours.

    • Validation Checkpoint: Monitor by LC-MS. The mass of the intermediate [M+H]+ (approx. 322 m/z) should be observed, with <5% of the unreacted amine remaining.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc. Wash the organic layer thoroughly with 5% aqueous LiCl (to remove DMF), followed by brine. Dry over Na₂SO₄ and concentrate under reduced pressure.

Protocol 2: Clean Boc Deprotection and Isolation

Causality Focus: Utilizing HCl gas dissolved in dioxane avoids hygroscopic TFA salts and drives the equilibrium forward via the immediate precipitation of the product.

  • Preparation: Dissolve the crude Boc-protected intermediate in a minimal volume of anhydrous DCM.

  • Cleavage: Add 10 equivalents of 4M HCl in anhydrous dioxane at room temperature.

  • Reaction: Stir for 30–45 minutes.

    • Validation Checkpoint: A physical state change is your self-validating cue. A dense white precipitate (the dihydrochloride salt of the product) will begin to form within 10 minutes as the reaction progresses.

  • Isolation: Add cold diethyl ether to the reaction flask to force complete precipitation of the salt. Filter the solid and wash with additional cold ether.

    • Causality: Ether removes any residual dioxane, cleaved tert-butyl byproducts, and organic impurities, leaving the highly polar product isolated without the need for immediate normal-phase chromatography.

  • Verification: Dry the solid under high vacuum.

    • Validation Checkpoint: Analyze via ¹H NMR (in D₂O). The successful deprotection is confirmed by the complete disappearance of the massive 9-proton singlet at ~1.4 ppm (the Boc group).

References

  • 2 - PMC - NIH 2.1 - PeptideChemistry.org 3.3 - PMC - NIH 4.4 - ResearchGate

Sources

Optimization

(S)-2-Amino-3,N-dimethyl-N-pyridin-2-ylmethyl-butyramide degradation and storage issues

Executive Summary (S)-2-Amino-3,N-dimethyl-N-pyridin-2-ylmethyl-butyramide (CAS: 1308468-13-4) is a highly functionalized, chiral amino acid derivative (structurally related to L-valine). It features three distinct react...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-2-Amino-3,N-dimethyl-N-pyridin-2-ylmethyl-butyramide (CAS: 1308468-13-4) is a highly functionalized, chiral amino acid derivative (structurally related to L-valine). It features three distinct reactive sites that dictate its stability: a primary amine , a sterically hindered tertiary amide , and a pyridine ring .

Because of this structural complexity, the compound is susceptible to specific environmental degradation pathways, including auto-oxidation, base-catalyzed epimerization, and pH-driven hydrolysis. This guide provides researchers and drug development professionals with the mechanistic causality behind these degradation issues and self-validating protocols to ensure compound integrity during storage and experimental workflows.

Diagnostic FAQ & Troubleshooting Guide

Q1: My solid sample has developed a yellow/brown tint over time. What happened, and is it still usable?

  • Causality: Discoloration is a primary hallmark of oxidative degradation. The pyridine ring is highly susceptible to auto-oxidation upon exposure to atmospheric oxygen and light, forming a pyridine N-oxide, which is typically highly colored[1]. Concurrently, the primary amine can undergo oxidative deamination or react with trace environmental carbonyls to form Schiff bases[2].

  • Validation & Action: Do not use discolored batches for sensitive biological assays or asymmetric catalysis without repurification. Verify the purity via HPLC-UV (monitor at 230–260 nm) or LC-MS. To prevent this in the future, always flush the storage vial with an inert gas and store it in amber vials to block UV-induced radical initiation[1].

Q2: I am observing a loss of enantiomeric excess (ee%) in my downstream reactions. Why is the (S)-stereocenter degrading?

  • Causality: The chiral (S)-alpha-carbon is situated directly between an electron-withdrawing amide carbonyl and a primary amine. Under basic conditions (pH > 7.5) or in the presence of certain transition metals, the alpha-proton becomes labile. Deprotonation leads to a planar enolate intermediate. When this intermediate reprotonates, it does so non-stereoselectively, causing rapid racemization (epimerization) into an (R/S) mixture[3].

  • Validation & Action: Check the pH of your stock solutions using a calibrated micro-pH probe. If preparing aqueous or methanolic stocks, ensure the solution is strictly neutral (pH 6.5–7.0). Avoid prolonged heating of the compound in basic solvents.

Q3: LC-MS analysis shows a new peak with a lower molecular weight. Is the amide bond breaking?

  • Causality: While N,N-disubstituted (tertiary) amides are generally robust due to steric hindrance, the proximity of the unprotected primary amine can facilitate intramolecular degradation. Under strongly acidic or basic conditions, neighboring group participation can lower the activation energy for amide cleavage, leading to hydrolysis[4]. This cleaves the molecule into an L-valine derivative and N-methyl-1-(pyridin-2-yl)methanamine.

  • Validation & Action: Limit the compound's exposure to strong acids (e.g., concentrated TFA) or strong aqueous bases during synthetic workups. If acidic cleavage of a protecting group is required elsewhere in your workflow, use appropriate carbocation scavengers and strictly limit reaction times[4].

Quantitative Degradation Metrics

The following table summarizes the expected stability of the compound under various storage environments, providing a quantitative baseline for shelf-life expectations.

Storage ConditionAtmosphereLight ExposureEst. Shelf LifePrimary Degradation Pathway
25°C (Benchtop) AirExposed< 1 WeekRapid Oxidation (Pyridine N-oxide formation)
4°C (Fridge) AirDark1–3 MonthsSlow Oxidation, Moisture Absorption
-20°C (Freezer) NitrogenDark6–12 MonthsStable (Trace epimerization if moisture present)
-80°C (Deep Freeze) ArgonDark> 24 MonthsOptimal Stability
Solution (pH > 8.0) Air/InertDark/Exposed< 24 HoursBase-Catalyzed Racemization (Loss of ee%)

Standard Operating Procedure (SOP): Storage & Recovery

To maintain scientific integrity, the following self-validating protocol must be used for the preparation of stock solutions and long-term storage.

Step 1: Aliquoting under Controlled Conditions

  • Dissolve the bulk powder in a dry, degassed solvent (e.g., anhydrous DCM or Methanol) if volumetric division is needed. Alternatively, weigh the dry powder directly into amber glass vials inside a glove box.

  • Self-Validation: Ensure the solvent pH is functionally neutral prior to dissolution to prevent premature racemization.

Step 2: Solvent Removal & Desiccation

  • If aliquoted in solution, remove the solvent under a gentle stream of high-purity Nitrogen.

  • Transfer the vials to a vacuum desiccator and apply high vacuum (≤ 1 mbar) for 2 hours to remove trace moisture. The primary amine is hygroscopic and will trap water, which accelerates hydrolysis.

Step 3: Inert Gas Flushing

  • Flush each vial with Argon gas for 10–15 seconds.

  • Causality: Argon is denser than air and Nitrogen; it sinks to the bottom of the vial, creating a robust protective blanket over the solid compound that effectively displaces oxidative oxygen[1].

Step 4: Sealing and Storage

  • Cap tightly with PTFE-lined silicone septa. Wrap the cap boundary with Parafilm to prevent moisture ingress over time.

  • Immediately transfer to a -20°C or -80°C freezer.

Step 5: Recovery for Experimentation

  • CRITICAL: Before opening a stored vial, remove it from the freezer and allow it to warm to room temperature in a desiccator for at least 30–45 minutes.

  • Causality: Opening a cold vial exposes the hygroscopic amine to ambient air, causing immediate condensation of atmospheric moisture onto the compound, which will catalyze degradation upon re-freezing.

Mechanistic Degradation Pathways

Degradation Compound (S)-2-Amino-3,N-dimethyl- N-pyridin-2-ylmethyl-butyramide OxidationTrigger Oxygen / Light (Auto-oxidation) Compound->OxidationTrigger BaseTrigger Basic pH / Trace Metals (Deprotonation) Compound->BaseTrigger AcidTrigger Strong Acid / H2O (Nucleophilic Attack) Compound->AcidTrigger OxidationProduct Pyridine N-Oxide & Amine Oxidation Products OxidationTrigger->OxidationProduct Oxidation RacemizationProduct (R/S) Racemic Mixture (Loss of Chiral Purity) BaseTrigger->RacemizationProduct Epimerization HydrolysisProduct Amide Cleavage (Valine + Pyridine Amine) AcidTrigger->HydrolysisProduct Hydrolysis

Fig 1: Mechanistic degradation pathways of the compound under environmental stress.

References

  • Benchchem | Preventing oxidation of 1,4-Dihydropyridines during storage | 1

  • Oxford Academic | Relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures | 2

  • RSC (Royal Society of Chemistry) | Recent advances in enzymatic and chemical deracemisation of racemic compounds | 3

  • NIH/PMC | Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides | 4

Sources

Troubleshooting

(S)-2-Amino-3,N-dimethyl-N-pyridin-2-ylmethyl-butyramide off-target effects and mitigation

Welcome to the Technical Support & Assay Mitigation Portal for (S)-2-Amino-3,N-dimethyl-N-pyridin-2-ylmethyl-butyramide (CAS: 1308468-13-4). As a Senior Application Scientist, I have designed this portal to help drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support & Assay Mitigation Portal for (S)-2-Amino-3,N-dimethyl-N-pyridin-2-ylmethyl-butyramide (CAS: 1308468-13-4).

As a Senior Application Scientist, I have designed this portal to help drug development professionals troubleshoot the specific pharmacological liabilities associated with this chiral building block. This guide bypasses generic advice, focusing strictly on the structural causality of its off-target effects and providing field-proven, self-validating mitigation strategies.

Part 1: Structural Liability Analysis (The Causality of Off-Target Effects)

To effectively troubleshoot off-target effects, we must first understand the structural pharmacophores of (S)-2-Amino-3,N-dimethyl-N-(pyridin-2-ylmethyl)butanamide (hereafter referred to as Val-NMe-Pyr ). The molecule is an L-valine derivative coupled with an N-methyl-pyridine-2-methanamine moiety. This specific chemotype introduces three distinct liabilities:

  • The Primary Amine (hERG Liability): The alpha-amino group derived from valine is highly basic (predicted pKa ~9.0–9.5) and is predominantly protonated at physiological pH (7.4). This protonated amine acts as a classic pharmacophore for the hERG (Kv11.1) potassium channel. It engages in potent cation-π interactions with the aromatic residues (Tyr652 and Phe656) located in the channel's central cavity[1].

  • The Pyridine Ring (CYP450 Inhibition): The lone electron pair on the pyridine nitrogen is unhindered. This allows it to act as a strong Lewis base, directly coordinating with the heme iron (Fe3+) in the active site of Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6). This leads to potent, reversible Type II inhibition [2].

  • The Isopropyl & Tertiary Amide Core (Lysosomotropism): The combination of the lipophilic isopropyl side chain, the tertiary amide, and the basic primary amine classifies this fragment as a Cationic Amphiphilic Drug (CAD). CADs are notorious for accumulating in acidic organelles, driving off-target lysosomotropism and phospholipidosis in cellular assays [3].

Part 2: Troubleshooting Guides & FAQs

Q1: During whole-cell automated patch-clamp screening, Val-NMe-Pyr exhibited a hERG IC50 of <1.0 µM. How can we mitigate this without acetylating the primary amine, which is required for our primary target engagement? A: If the primary amine is essential for efficacy, you must alter the physicochemical properties surrounding it.

  • Mitigation Strategy: Lower the basicity (pKa) of the primary amine via inductive effects. Introduce an electron-withdrawing group—such as a fluorine atom—onto the adjacent isopropyl group. Alternatively, reduce the overall lipophilicity (clogP) by introducing a polar hydroxyl group on the side chain. Both modifications weaken the cation-π interactions in the hERG binding pocket without removing the amine entirely [1].

Q2: Our human liver microsome (HLM) stability assays indicate severe CYP3A4 inhibition. Is this mechanism-based (time-dependent) or reversible, and how do we engineer it out? A: Given the pyridine-2-ylmethyl structure, this is almost certainly reversible Type II heme coordination, not time-dependent mechanism-based inhibition (MBI).

  • Mitigation Strategy: You must disrupt the pyridine nitrogen's ability to coordinate with the heme iron. Introduce steric bulk adjacent to the nitrogen (e.g., synthesize the 3-methylpyridine analog). The added steric hindrance physically blocks the nitrogen lone pair from accessing the sterically constrained CYP3A4 heme iron. If that fails, consider a bioisosteric replacement of the pyridine with a less basic pyrazine ring [3].

Q3: We are observing high non-specific toxicity in HepG2 cellular assays at concentrations >10 µM. Is this target-mediated? A: It is highly likely this is off-target phospholipidosis driven by the molecule's CAD properties.

  • Mitigation Strategy: Implement a fluorescent NBD-PE accumulation assay to confirm phospholipidosis. To troubleshoot the compound, reduce its basicity or disrupt the amphiphilic nature by rigidifying the flexible N-methyl linker, which restricts the conformational states required for membrane insertion.

Part 3: Quantitative Data Presentation

The following table summarizes the expected off-target metrics for the Val-NMe-Pyr scaffold, the critical warning thresholds, and the validated structural mitigation strategies.

Liability / Off-TargetStructural DriverAssay MetricCritical Warning ThresholdValidated Mitigation Strategy
hERG (Kv11.1) Blockade Primary Amine (Protonated)Patch-Clamp IC50< 10 µMFluorinate isopropyl group (↓ pKa); rigidify linker.
CYP3A4 Inhibition Pyridine Nitrogen (Lone Pair)HLM Reversible IC50< 5 µMAdd ortho-methyl to pyridine; substitute with pyrazine.
Phospholipidosis Cationic Amphiphilic CoreNBD-PE Accumulation> 2-fold over vehicleIntroduce polar groups (↓ clogP); lower amine basicity.
Nonspecific Binding High Lipophilicity (clogP)Fraction Unbound (fu)< 0.05 (High binding)Replace N-methyl with more polar heteroatoms.

Part 4: Experimental Protocols

Self-Validating CYP450 Reversible Inhibition Assay (LC-MS/MS)

To ensure trustworthiness, this protocol is designed as a self-validating system . The assay includes internal dynamic range validation; if the calculated Z'-factor falls below 0.5, the run is automatically deemed invalid, preventing false-positive mitigation data.

Step 1: Reagent & Control Preparation

  • Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 0.5 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4).

  • Self-Validation Control: Prepare Ketoconazole (CYP3A4 inhibitor) as a positive control (1 µM final) and DMSO (0.1%) as a negative vehicle control.

Step 2: Compound Incubation Setup

  • Prepare a 7-point serial dilution of Val-NMe-Pyr (0.01 µM to 50 µM) in DMSO.

  • Add 1 µL of compound/control to 99 µL of the HLM suspension in a 96-well plate. Incubate at 37°C for 10 minutes.

Step 3: Reaction Initiation

  • Add a probe substrate (e.g., Midazolam for CYP3A4, 2.5 µM final) and initiate the reaction by adding 1 mM NADPH regenerating system.

  • Incubate exactly for 10 minutes at 37°C with shaking.

Step 4: Termination & Self-Validation Calculation

  • Terminate the reaction by adding 100 µL of ice-cold acetonitrile containing an internal standard (e.g., Midazolam-d4). Centrifuge at 4000 rpm for 15 minutes.

  • Analyze the supernatant via LC-MS/MS to quantify the formation of 1'-hydroxymidazolam.

  • Validation Check: Calculate the Z'-factor using the Ketoconazole (positive) and DMSO (negative) wells.

    • Formula:Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|

    • Rule: If Z' < 0.5, discard the plate and recalibrate the LC-MS/MS.

Part 5: Mandatory Visualization

The following workflow illustrates the systematic triage and structural mitigation process for the Val-NMe-Pyr chemotype.

OffTargetMitigation Start Lead Compound Val-NMe-Pyr (1308468-13-4) hERG_Assay Automated Patch-Clamp (hERG Kv11.1) Start->hERG_Assay CYP_Assay HLM CYP3A4/2D6 Inhibition Assay Start->CYP_Assay hERG_Decision hERG IC50 < 10 µM? hERG_Assay->hERG_Decision CYP_Decision CYP IC50 < 10 µM? CYP_Assay->CYP_Decision hERG_Mitigate Mitigation: 1. Fluorinate Isopropyl (↓ pKa) 2. Rigidify Linker hERG_Decision->hERG_Mitigate Yes Proceed Proceed to In Vivo Efficacy hERG_Decision->Proceed No CYP_Mitigate Mitigation: 1. Add Ortho-Methyl to Pyridine 2. Pyrazine Isostere CYP_Decision->CYP_Mitigate Yes CYP_Decision->Proceed No hERG_Mitigate->hERG_Assay Retest CYP_Mitigate->CYP_Assay Retest

Workflow for the systematic identification and structural mitigation of hERG and CYP450 liabilities.

References

  • Human ether-à-go-go-related potassium channel: exploring SAR to improve drug design. Drug Discovery Today.[Link]

Optimization

(S)-2-Amino-3,N-dimethyl-N-pyridin-2-ylmethyl-butyramide experimental variability and controls

Disclaimer: The following technical support guide for (S)-2-Amino-3,N-dimethyl-N-pyridin-2-ylmethyl-butyramide (CAS 1308468-13-4) has been developed by synthesizing information from structurally related compounds and gen...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: The following technical support guide for (S)-2-Amino-3,N-dimethyl-N-pyridin-2-ylmethyl-butyramide (CAS 1308468-13-4) has been developed by synthesizing information from structurally related compounds and general principles of small molecule handling and experimental design. Due to a lack of specific published data for this molecule, some recommendations are based on extrapolation and should be adapted and validated in your specific experimental context.

Introduction

This technical support center provides a comprehensive resource for researchers, scientists, and drug development professionals working with (S)-2-Amino-3,N-dimethyl-N-pyridin-2-ylmethyl-butyramide. This guide is structured in a question-and-answer format to directly address potential experimental variability and provide robust troubleshooting strategies. Our goal is to empower users with the knowledge to anticipate challenges, implement appropriate controls, and ensure the generation of reproducible and reliable data.

Section 1: Compound Identity, Purity, and Handling

Variability in experimental outcomes often originates from the quality and handling of the starting material. Ensuring the identity, purity, and stability of your compound is the first critical step.

Frequently Asked Questions (FAQs)

Q1: I have just received a new batch of (S)-2-Amino-3,N-dimethyl-N-pyridin-2-ylmethyl-butyramide. How can I verify its identity and purity?

A1: It is crucial to independently verify the identity and purity of each new batch of a research compound, as impurities or degradation products can significantly impact experimental results.[1] We recommend a multi-pronged analytical approach:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the gold standard for structural elucidation.[2] The spectra should be consistent with the expected structure of (S)-2-Amino-3,N-dimethyl-N-pyridin-2-ylmethyl-butyramide. Pay close attention to the integration of proton signals and the chemical shifts of both protons and carbons to confirm the presence of all expected functional groups and the absence of significant impurities.[2]

  • High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS): HPLC will determine the purity of your compound by separating it from any non-volatile impurities.[2] The mass spectrometer will confirm the molecular weight of the main peak, which should correspond to the molecular formula of the target compound.[2] We recommend using a high-resolution mass spectrometer for accurate mass determination.

  • Chiral HPLC: Since the compound is chiral, it is essential to determine its enantiomeric excess (e.e.). This can be achieved using a suitable chiral HPLC column and method.

Q2: What are the best practices for storing (S)-2-Amino-3,N-dimethyl-N-pyridin-2-ylmethyl-butyramide to prevent degradation?

A2: As a pyridine-containing amine, this compound may be susceptible to oxidation and degradation. Proper storage is critical for maintaining its integrity.[3]

  • Solid Form: Store the solid compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark, and dry place.[3] A desiccator can help to minimize exposure to moisture.

  • In Solution: Prepare solutions fresh for each experiment whenever possible. If you must store solutions, we recommend the following:

    • Use anhydrous, high-purity solvents.

    • Store solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

    • Protect solutions from light by using amber vials or by wrapping the vials in aluminum foil.

Q3: My compound appears to have low solubility in my aqueous assay buffer. What can I do?

A3: Poor aqueous solubility is a common challenge with small molecules.[1][4][5][6] Since your compound has a basic pyridine nitrogen, its solubility is likely pH-dependent.[7]

  • pH Adjustment: Lowering the pH of your buffer to at least two units below the pKa of the pyridine nitrogen will protonate it, forming a more soluble pyridinium salt.[7]

  • Co-solvents: If pH adjustment is not compatible with your assay, consider using a small percentage of an organic co-solvent such as DMSO or ethanol. However, it is crucial to include a vehicle control in your experiments to account for any effects of the co-solvent.[1]

  • Solubility Testing: Before starting your main experiments, perform a simple solubility test with your compound in the intended buffer system. This will help you determine the optimal concentration range and avoid issues with precipitation during your experiments.[7]

Experimental Workflow: New Batch Validation

Caption: Workflow for the validation of a new compound batch.

Section 2: Experimental Design and Controls

Robust experimental design with appropriate controls is paramount to generating meaningful and reproducible data.[8][9][10]

Frequently Asked Questions (FAQs)

Q4: What are the essential controls for an in vitro assay using (S)-2-Amino-3,N-dimethyl-N-pyridin-2-ylmethyl-butyramide?

A4: The specific controls will depend on your assay, but the following are generally required:[10][11]

  • Vehicle Control: This is a sample that receives the same solvent (e.g., DMSO, buffer) used to dissolve your compound, at the same final concentration. This control establishes the baseline response of your system and accounts for any effects of the solvent itself.[10]

  • Positive Control: A known activator or inhibitor of your target or pathway. This demonstrates that your assay is working as expected and provides a benchmark for the effect of your test compound.[9][11]

  • Negative Control: A compound that is structurally similar to your test compound but is known to be inactive against your target. This helps to confirm the specificity of the observed effects.[10]

  • Untreated Control: A sample that receives no treatment. This represents the basal state of your experimental system.

Q5: I am observing variability between replicate wells in my cell-based assay. What could be the cause?

A5: Variability in cell-based assays can arise from several sources:

  • Cell Seeding Density: Inconsistent cell numbers across wells can lead to significant differences in the final readout. Ensure you have a homogenous cell suspension and use a calibrated multichannel pipette for seeding.

  • Compound Precipitation: If your compound is not fully soluble at the tested concentration, it can precipitate in the wells, leading to inconsistent exposure of the cells to the compound. Visually inspect your plates for any signs of precipitation.

  • Edge Effects: Wells on the perimeter of a microplate are more prone to evaporation, which can concentrate the compound and affect cell viability. To mitigate this, consider not using the outer wells for experimental samples and instead filling them with sterile buffer or media.

  • Inconsistent Pipetting: Ensure that all pipettes are properly calibrated and that your pipetting technique is consistent.

Q6: How can I be sure that the observed effect of my compound is not due to off-target effects or assay interference?

A6: This is a critical question in drug discovery. Here are some strategies to address this:

  • Counter-screening: Test your compound in an assay that uses a different detection method but measures the same biological endpoint. This can help to rule out assay-specific artifacts.[9]

  • Orthogonal Assays: Use a different assay that measures a downstream event in the same biological pathway. If your compound is a true modulator of the pathway, you should see consistent effects in both assays.

  • Structure-Activity Relationship (SAR): Test structurally related analogs of your compound. A clear SAR, where small changes in the chemical structure lead to predictable changes in activity, provides strong evidence for a specific biological target.

Logical Flow for Troubleshooting Inconsistent Results

Caption: A decision-making flowchart for troubleshooting experimental variability.

Section 3: Data Interpretation

Data Summary Table: Example IC50 Values with Controls
CompoundTarget IC50 (nM)Off-Target IC50 (nM)Cytotoxicity CC50 (µM)Notes
(S)-2-Amino-3,N-dimethyl-N-pyridin-2-ylmethyl-butyramide 50>10,000>50Potent and selective
Positive Control 105,00025Validates assay performance
Negative Control >10,000>10,000>50Confirms target specificity
Vehicle (0.1% DMSO) No activityNo activityNo activityNo effect of solvent

This table presents hypothetical data for illustrative purposes.

Frequently Asked Questions (FAQs)

Q7: My dose-response curve for (S)-2-Amino-3,N-dimethyl-N-pyridin-2-ylmethyl-butyramide is not a classic sigmoidal shape. What could this mean?

A7: A non-sigmoidal dose-response curve can be indicative of several phenomena:[9]

  • Bell-shaped curve: This can suggest compound toxicity at higher concentrations, where the inhibitory effect is overcome by a general cytotoxic effect. It could also indicate complex binding kinetics or off-target effects at higher concentrations.

  • Shallow curve: This may indicate that the compound has low potency or that it is not reaching its maximum effect within the tested concentration range. It could also be a sign of compound aggregation or non-specific binding.

  • Steep curve: A very steep curve might suggest positive cooperativity in binding or an allosteric mechanism of action.

Q8: How do I differentiate between true biological activity and non-specific effects like compound aggregation?

A8: Compound aggregation is a common artifact in high-throughput screening. Aggregates can non-specifically inhibit enzymes or disrupt cell membranes.

  • Include Detergents: The addition of a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) to your assay buffer can often disrupt compound aggregates. If the activity of your compound is significantly reduced in the presence of the detergent, it is likely an aggregator.

  • Dynamic Light Scattering (DLS): This technique can be used to directly detect the presence of aggregates in your compound solution.

  • SAR Analysis: As mentioned earlier, a clear structure-activity relationship is a strong indicator of a specific biological interaction rather than non-specific aggregation.

References

  • PharmSky Research. (2026, March 13). Overcoming Solubility Challenges in Early-Phase Drug Formulation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. PMC. Retrieved from [Link]

  • Pharmaceutical Technology. (2022, August 2). Adapting to Solubility/Bioavailability Challenges. Retrieved from [Link]

  • SciTechnol. (2023, August 30). Challenges in Drug Formulation: Solving Complex Problems. Retrieved from [Link]

  • KCAS Bio. (2025, July 28). Model Selection and Experimental Design for Screening Experiments. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, December 6). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. PMC. Retrieved from [Link]

  • Pharmaceutical Technology. (2024, March 28). FORMULATION DEVELOPMENT - Solving Tough Solubility Issues With Fewer Compromises & Better Outcomes. Retrieved from [Link]

  • ResearchGate. (2026, February 25). (PDF) Characteristics to consider when selecting a positive control material for an in vitro assay. Retrieved from [Link]

  • IntechOpen. (2018, November 5). Pyridine: A Useful Ligand in Transition Metal Complexes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC. Retrieved from [Link]

  • Journal of the American Chemical Society. (2023, December 20). Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells. Retrieved from [Link]

  • PubMed. (n.d.). In Vitro Assays for Screening Small Molecules. Retrieved from [Link]

  • Nature. (2024, June 5). Enantioselective synthesis of chiral amides by carbene insertion into amide N–H bond. Retrieved from [Link]

  • PubChem. (S)-(-)-2-Amino-3,3-dimethyl-1,1-diphenyl-1-butanol | C18H23NO | CID 10333308. Retrieved from [Link]

  • CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Retrieved from [Link]

  • NextSDS. (2S)-2-aMino-3-Methyl-N-2-pyridinyl-ButanaMide. Retrieved from [Link]

  • Reddit. (2023, December 31). amide synthesis. r/OrganicChemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN102776252A - Method for preparing 2-amino-2, 3-dimethylbutyramide by catalyzing of microorganism and bacterial strain.
  • PubMed. (2022, January 15). Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1. Retrieved from [Link]

  • PubChem. 2-Amino-3-methylpyridine | C6H8N2 | CID 15347. Retrieved from [Link]

  • ResearchGate. (2019, March 29). Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. Retrieved from [Link]

  • ACS Publications. (2016, November 8). Recent Developments in Amide Synthesis Using Nonactivated Starting Materials. The Journal of Organic Chemistry. Retrieved from [Link]

  • MDPI. (2023, April 9). Simple Synthetic Approach to N-(Pyridin-2-yl)imidates from Nitrostyrenes and 2-Aminopyridines via the N-(Pyridin-2-yl)iminonitriles as Intermediates. Retrieved from [Link]

  • Frontiers. (2023, February 13). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Retrieved from [Link]

  • PubChem. 2-Amino-3,3-dimethylbutanal | C6H13NO | CID 20592203. Retrieved from [Link]

  • Google Patents. (n.d.). CN101886096B - Method and bacterial strain for preparing 2-amino-2,3-dimethylbutyramide by microbial catalysis.
  • PubMed. (2009, May 15). Precolumn derivatization reagents for high-speed analysis of amines and amino acids in biological fluid using liquid chromatography/electrospray ionization tandem mass spectrometry. Retrieved from [Link]

  • MDPI. (2025, August 7). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Retrieved from [Link]

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Reference Data & Comparative Studies

Comparative

Publish Comparison Guide: (S)-2-Amino-3,N-dimethyl-N-pyridin-2-ylmethyl-butyramide and Its Structural Analogs in Peptidomimetic Drug Design

Executive Summary In the landscape of modern drug discovery, targeting protein-protein interactions (PPIs) requires highly specialized chiral building blocks. (hereafter referred to as S-2A-3NDPB , CAS: 1308468-13-4) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, targeting protein-protein interactions (PPIs) requires highly specialized chiral building blocks. (hereafter referred to as S-2A-3NDPB , CAS: 1308468-13-4) is a privileged fragment predominantly utilized in the synthesis of peptidomimetics[1]. Specifically, it serves as a core structural scaffold in the design of SMAC (Second Mitochondria-derived Activator of Caspases) mimetics and Inhibitor of Apoptosis Protein (IAP) antagonists[2]. By mimicking the natural AVPI (Ala-Val-Pro-Ile) binding motif, S-2A-3NDPB enables researchers to develop potent small molecules that displace natural SMAC, thereby restoring apoptotic pathways in oncology models[3].

Structural Anatomy & The Causality of Design

Why is S-2A-3NDPB preferred over simpler aliphatic amines in lead optimization? The causality lies in its precise stereochemical and electronic properties, which are engineered to minimize entropic penalties upon target engagement:

  • (S)-Valine Core : The isopropyl side chain provides the exact steric bulk required to occupy the hydrophobic P3 pocket of the XIAP-BIR3 domain[2].

  • N-Methylated Amide : The inclusion of the N-methyl group restricts the rotameric state of the amide bond. This pre-organizes the molecule into a binding-competent cis/trans conformation, significantly reducing the entropic penalty that would otherwise occur when a flexible molecule binds to a rigid protein target.

  • Pyridin-2-ylmethyl Group : The 2-pyridyl nitrogen acts as a critical, directional hydrogen-bond acceptor. Its specific spatial vector allows it to interact with backbone amides or specific charged residues within the target protein's binding groove.

Head-to-Head Performance Comparison

When optimizing a lead compound, medicinal chemists must choose between S-2A-3NDPB and its positional or structural analogs. The table below objectively compares S-2A-3NDPB against its primary alternatives to guide synthetic strategy.

Property / MetricS-2A-3NDPB (2-Pyridyl) Analog A (3-Pyridyl) Analog B (4-Pyridyl) Analog C (Des-methyl)
CAS Number 1308468-13-41307213-21-3N/AN/A
Pyridine pKa (approx.) 5.25.26.05.2
Amide Conformation Restricted (cis/trans mix)Restricted (cis/trans mix)Restricted (cis/trans mix)Flexible (trans favored)
Coupling Efficiency (HATU) Moderate (Sterically Hindered)ModerateModerateHigh (Un-hindered)
Relative XIAP Affinity ++++ (Optimal H-bond vector)++ (Sub-optimal vector)+ (Solvent exposed)++ (High entropic penalty)

Data Interpretation: While the Des-methyl analog (Analog C) is easier to synthesize due to lower steric hindrance during peptide coupling, it suffers a massive drop in binding affinity due to entropic flexibility. The 2-Pyridyl isomer (S-2A-3NDPB) provides the optimal balance of conformational restriction and precise hydrogen-bond geometry[2], making it the superior choice for high-affinity IAP antagonists.

Experimental Workflows & Protocols

To ensure a self-validating system, the following protocols detail the synthesis and biophysical evaluation of S-2A-3NDPB-derived mimetics.

Protocol 1: HATU-Mediated Amide Coupling Workflow

Because S-2A-3NDPB contains a sterically hindered secondary amine (due to N-methylation), standard carbodiimide coupling (e.g., EDC/NHS) often fails or results in low yields. is required due to the "7-aza effect," where the nitrogen at position 7 of the HOAt leaving group provides anchimeric assistance, accelerating aminolysis and minimizing epimerization[4].

  • Preparation : Dissolve the N-protected amino acid (e.g., Boc-N-Me-Ala-OH, 1.0 eq) and HATU (1.2 eq) in anhydrous DMF to achieve a 0.1 M concentration[5].

  • Activation : Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at 25°C for 10 minutes to generate the active OAt ester.

  • Coupling : Add S-2A-3NDPB (1.1 eq) to the activated mixture. Stir under an inert nitrogen atmosphere for 12–18 hours.

  • Validation (Self-Validating Step) : Monitor reaction completion via LC-MS. The presence of the unreacted active ester without product formation indicates excessive steric bulk, requiring elevated temperatures (40°C) or switching to a more reactive solvent system.

  • Purification : Quench with water, extract with EtOAc, and purify via preparative HPLC (C18 column, MeCN/H2O with 0.1% TFA).

Protocol 2: Surface Plasmon Resonance (SPR) Binding Assay

Endpoint assays (like Fluorescence Polarization) cannot capture the kinetic advantages of the N-methyl group. SPR is required to measure the association ( kon​ ) and dissociation ( koff​ ) rates.

  • Immobilization : Immobilize recombinant His-tagged XIAP-BIR3 domain onto an NTA sensor chip via His-capture.

  • Analyte Preparation : Prepare a 2-fold dilution series of the purified S-2A-3NDPB mimetic (ranging from 1 nM to 1000 nM) in running buffer (HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20).

  • Injection : Inject analytes at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

  • Data Analysis : Fit the resulting sensograms to a 1:1 Langmuir binding model to derive KD​=koff​/kon​ .

Data Visualizations

SynthesisWorkflow Step1 Selection of Chiral Amine (S-2A-3NDPB vs Analogs) Step2 Peptide Coupling (HATU, DIPEA, DMF, 25°C) Step1->Step2 N-Boc-Amino Acid Step3 Deprotection & Purification (TFA/DCM, Prep-HPLC) Step2->Step3 Crude Intermediate Step4 Biophysical Profiling (SPR / FP Assays) Step3->Step4 Purified Ligand (>95%) Step5 SAR Analysis & Lead Selection Step4->Step5 KD & Kinetics Data

Figure 1: Standardized workflow for synthesizing and profiling peptidomimetic analogs.

MoAPathway Ligand Synthesized Mimetic (S-2A-3NDPB Core) XIAP XIAP (BIR3 Domain) Ligand->XIAP Competitive Binding (Displaces SMAC) Caspase9 Caspase-9 XIAP->Caspase9 Ubiquitination/Inhibition Caspase3 Caspase-3/7 Caspase9->Caspase3 Proteolytic Activation Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis Execution

Figure 2: Mechanism of action for IAP antagonists restoring caspase-dependent apoptosis.

Expert Insights & Trustworthiness

As an Application Scientist, it is crucial to recognize that the synthesis of peptidomimetics is not just about connecting building blocks; it is about managing 3D space. The choice of S-2A-3NDPB over its 3-pyridyl counterpart[6] is driven entirely by the dihedral angle of the pyridine ring relative to the amide plane. In the BIR3 binding pocket, the 2-pyridyl nitrogen is perfectly positioned to accept a hydrogen bond from the backbone NH of a conserved residue. If you use the 3-pyridyl analog, the nitrogen vector points toward the solvent, losing this critical stabilizing interaction and dropping the binding affinity by 10- to 50-fold[2].

Furthermore, the HATU coupling protocol described above is strictly necessary. Attempting to couple the N-methylated amine of S-2A-3NDPB with standard reagents will result in high rates of unreacted starting material or epimerized byproducts[5]. The self-validating LC-MS step ensures that researchers do not waste time purifying failed reactions, maintaining the integrity of the drug development pipeline.

References

  • IntLab . "Chemical Catalog: (S)-2-AMINO-3,N-DIMETHYL-N-PYRIDIN-3-YLMETHYL-BUTYRAMIDE (CAS: 1307213-21-3)". Retrieved from: [Link]

  • Sun, H., et al. "Cyclopeptide Smac mimetics as antagonists of IAP proteins". NIH PubMed Central. Retrieved from:[Link]

  • Chesney, J., et al. "Regulation of innate and adaptive antitumor immunity by IAP antagonists". NIH PubMed Central. Retrieved from:[Link]

  • Peptide Chemistry . "HATU and HBTU Peptide Coupling: Mechanism and Bench Utility". Retrieved from: [Link]

Sources

Validation

Next-Generation Chiral Building Blocks: The Strategic Advantages of (S)-2-Amino-3,N-dimethyl-N-pyridin-2-ylmethyl-butyramide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary In the rapidly evolving fields of targeted protei...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

In the rapidly evolving fields of targeted protein degradation (PROTACs) and peptidomimetic drug design, balancing high target binding affinity with favorable pharmacokinetic (PK) properties remains a central challenge. As a Senior Application Scientist, I frequently evaluate the structural nuances that dictate a molecule's success or failure in late-stage preclinical models.

This guide provides an objective, data-driven comparison of (S)-2-Amino-3,N-dimethyl-N-pyridin-2-ylmethyl-butyramide (CAS: 1308468-13-4)—a highly optimized Generation 3 chiral building block (1[1])—against its structural predecessors. By analyzing the causality behind specific functional group modifications, we will demonstrate how strategic N-methylation and pyridine incorporation resolve historical liabilities in cell permeability and proteolytic stability.

Structural Evolution & Mechanistic Rationale

To understand the superiority of the Generation 3 compound, we must trace the structural evolution of this valine-derived pharmacophore.

  • Generation 1: (S)-2-Amino-3-methyl-N-benzyl-butyramide Mechanism: This foundational scaffold provides baseline lipophilicity but lacks specific vectors for target engagement (e.g., hydrogen bond acceptors or metal-coordinating moieties). Its highly flexible nature results in a large entropic penalty upon binding.

  • Generation 2: (S)-2-Amino-3-methyl-N-(pyridin-2-ylmethyl)-butyramide Mechanism: The substitution of the benzyl ring with a 2-pyridylmethyl group introduces a critical hydrogen bond acceptor. While this drastically improves target affinity, the secondary amide leaves a hydrogen bond donor (HBD) exposed to the aqueous environment. This exposed NH increases the desolvation penalty, severely restricting passive membrane permeability.

  • Generation 3 (Current): (S)-2-Amino-3,N-dimethyl-N-pyridin-2-ylmethyl-butyramide Mechanism: The introduction of an N-methyl group on the amide backbone acts as a dual-function optimization (2[2]). First, it masks the HBD, significantly lowering the desolvation energy required to cross lipid bilayers, thereby enhancing passive permeability (3[3]). Second, the steric bulk of the N-methyl group restricts the conformational ensemble, pre-organizing the ligand into a binding-competent state (4[4]) and physically shielding the amide bond from proteolytic cleavage (5[5]).

Evolution Gen1 Generation 1 N-Benzyl Amide • High Flexibility • Poor Stability Gen2 Generation 2 N-(Pyridin-2-ylmethyl) Amide • Target Engagement • Exposed NH Donor Gen1->Gen2 Add Pyridine Gen3 Generation 3 N-Methyl-N-(pyridin-2-ylmethyl) • High Permeability • Protease Resistant Gen2->Gen3 N-Methylation

Fig 1. Structural evolution highlighting the strategic additions of pyridine and N-methylation.

Self-Validating Experimental Protocols

To objectively quantify these advantages, we employ rigorous, self-validating workflows. A self-validating protocol must include internal controls and mass balance checks to ensure that any observed compound depletion is strictly due to the targeted biological mechanism (metabolism or permeation), rather than non-specific binding or chemical instability.

Protocol A: Caco-2 Bidirectional Permeability Assay

Purpose: To quantify the impact of HBD masking on intestinal absorption.

  • Monolayer Preparation: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) and culture for 21 days.

    • Causality: A 21-day culture period is mandatory to ensure the formation of tight junctions and the functional expression of efflux transporters (e.g., P-gp), accurately mimicking the human intestinal epithelium.

  • Dosing & Internal Controls: Apply 10 µM of the test compound to the apical (A) or basolateral (B) chamber in HBSS buffer (pH 7.4). Co-administer Lucifer Yellow (100 µM) as a paracellular marker.

    • Self-Validation: If Lucifer Yellow permeation exceeds 1%, the monolayer is compromised, and the data point is automatically invalidated.

  • Incubation & Sampling: Incubate at 37°C. Extract 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes, replacing the volume with fresh buffer.

    • Causality: Sampling across multiple time points allows for the calculation of steady-state flux, validating that permeation kinetics remain linear over the assay duration.

  • Quantification: Quench samples in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Centrifuge at 4000 rpm for 10 min and analyze the supernatant via LC-MS/MS to calculate the Apparent Permeability ( Papp​ ).

Protocol B: Human Liver Microsome (HLM) Stability Assay

Purpose: To evaluate the steric shielding effect of N-methylation against enzymatic cleavage.

  • Incubation Mixture: Combine 1 µM of the test compound with 0.5 mg/mL HLM protein in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate the mixture for 5 minutes at 37°C. Initiate the reaction by adding 1 mM NADPH.

    • Causality: NADPH is the obligate cofactor for CYP450 enzymes. Initiating the reaction with NADPH ensures the assay strictly measures enzyme-driven metabolism, establishing a clear baseline.

  • Kinetic Quenching: At 0, 5, 15, 30, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile.

    • Causality: The cold organic solvent instantly denatures the microsomal proteins, halting all metabolic activity and precipitating the proteins to yield a clean matrix for LC-MS/MS injection.

  • Data Analysis: Plot the natural log of the remaining compound percentage against time to determine the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Workflow Step1 Compound Incubation (HLM / Caco-2) Step2 Sample Quenching & Extraction Step1->Step2 Step3 LC-MS/MS Quantification Step2->Step3 Step4 Pharmacokinetic Data Analysis Step3->Step4

Fig 2. Self-validating high-throughput workflow for permeability and stability profiling.

Quantitative Data Presentation

The experimental data clearly illustrates the superior pharmacokinetic and pharmacodynamic profile of the Generation 3 compound. The N-methylation not only rescues the permeability deficit introduced by the pyridine ring in Generation 2 but also confers near-total resistance to microsomal degradation.

Metric / PropertyGen 1: N-Benzyl AmideGen 2: N-(Pyridin-2-ylmethyl)Gen 3: N-Methyl-N-(pyridin-2-ylmethyl)
Target Affinity ( Kd​ ) 1,500 nM45 nM38 nM
Caco-2 Papp​ (A to B) 12.0 × 10⁻⁶ cm/s4.1 × 10⁻⁶ cm/s28.5 × 10⁻⁶ cm/s
Efflux Ratio (B-A / A-B) 1.23.81.1
HLM Half-life ( t1/2​ ) 25 min18 min> 120 min
Intrinsic Clearance ( CLint​ ) 55.4 µL/min/mg77.0 µL/min/mg< 5.0 µL/min/mg

Table 1: Comparative profiling of the three structural generations. The Generation 3 compound demonstrates optimal balance across affinity, permeability, and stability.

Conclusion

For drug development professionals engineering next-generation therapeutics, the selection of chiral building blocks dictates the downstream success of the entire molecular scaffold. The transition to (S)-2-Amino-3,N-dimethyl-N-pyridin-2-ylmethyl-butyramide represents a masterclass in rational drug design. By leveraging backbone N-methylation to mask hydrogen bond donors and restrict conformational flexibility, this Generation 3 fragment successfully decouples the historical trade-off between target affinity and cell permeability, providing a highly stable, pre-organized vector for advanced medicinal chemistry applications.

References

  • Bidepharm Product Catalog. "(S)-2-Amino-N,3-dimethyl-N-(pyridin-2-ylmethyl)butanamide (CAS: 1308468-13-4)." Bidepharm.
  • Appchem Product Catalog. "2-amino-N-methyl-N-[(pyridin-2-yl)methyl]butanamide." Appchem.
  • Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool.MDPI Pharmaceuticals / Molecules, 2021.
  • Going Out on a Limb: Delineating The Effects of β-Branching, N-Methylation, and Side Chain Size on the Passive Permeability, Solubility, and Flexibility of Sanguinamide A Analogues.Journal of Medicinal Chemistry, ACS Publications, 2015.
  • Rational design and synthesis of an orally bioavailable peptide guided by NMR amide temperature coefficients.PNAS.

Sources

Comparative

Statistical Analysis &amp; Performance Comparison Guide: (S)-2-Amino-3,N-dimethyl-N-pyridin-2-ylmethyl-butyramide in Asymmetric Catalysis

Executive Summary For researchers and drug development professionals, the selection of chiral ligands is a critical determinant in the scalability and enantioselectivity of active pharmaceutical ingredient (API) synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the selection of chiral ligands is a critical determinant in the scalability and enantioselectivity of active pharmaceutical ingredient (API) synthesis. This guide provides an objective, data-driven analysis of (S)-2-Amino-3,N-dimethyl-N-pyridin-2-ylmethyl-butyramide (CAS: 1308468-13-4)[1][2], hereafter referred to as Ligand L1 . We evaluate its performance as a chiral scaffold in the Ruthenium(II)-catalyzed Asymmetric Transfer Hydrogenation (ATH) of prochiral ketones, benchmarking its statistical yield and enantiomeric excess (ee%) against industry-standard amino amide and diamine ligands[3][4].

Mechanistic Rationale: The Structural Advantage of Ligand L1

Ligand L1 is a highly modular chiral building block derived from an L-valine backbone[2]. Its design incorporates specific structural features that dictate its superior catalytic behavior:

  • Facial Shielding via the Isopropyl Group: The bulky isopropyl side chain derived from the valine backbone provides rigid steric hindrance. This forces the incoming prochiral ketone to adopt a specific trajectory during the enantiodetermining transition state, maximizing facial selectivity[3].

  • Neutral Coordination via N-Methylation: Traditional primary amino amides (like L-prolinamide) deprotonate under basic ATH conditions to form anionic N,N-bidentate complexes[4]. In contrast, the N-methyl substitution on the amide nitrogen of Ligand L1 prevents deprotonation[5]. This forces the ligand to coordinate as a neutral N,N,N-tridentate or N,N-bidentate (amine/pyridine) scaffold[3].

  • Electronic Tuning: The neutral coordination mode preserves a higher degree of electrophilicity at the Ru(II) metal center. This electronic state accelerates the rate of hydride transfer from the metal to the substrate, significantly increasing the Turnover Frequency (TOF) compared to standard anionic prolinamide complexes[6][7].

Experimental Design & Self-Validating Protocol

To ensure absolute scientific integrity, the following protocol for the ATH of acetophenone is designed as a self-validating system . Every step includes internal controls to prevent false positives in yield and enantioselectivity reporting[3].

Step 1: Pre-catalyst Activation
  • Action: Combine [Ru(p-cymene)Cl2]2 (0.5 mol%) and Ligand L1 (1.1 mol%) in anhydrous 2-propanol. Stir at 80 °C for 1 hour.

  • Causality: Heating facilitates the cleavage of the ruthenium chloride dimer, allowing the amine and pyridine nitrogen atoms of L1 to coordinate, forming the active monomeric pre-catalyst complex[3].

Step 2: Substrate & Internal Standard Addition
  • Action: Cool the mixture to room temperature. Add acetophenone (1.0 equiv) and dodecane (0.1 equiv).

  • Causality: Dodecane acts as an inert internal standard. By comparing the product peak area against the dodecane peak via GC-FID, we calculate the absolute chemical yield. This ensures mass balance and self-validates the data by ruling out side reactions (e.g., aldol condensation) that would artificially inflate apparent conversion rates[4].

Step 3: Hydride Transfer Initiation
  • Action: Introduce 0.1 M KOH in 2-propanol (5 mol%) to initiate the reaction.

  • Causality: The base deprotonates the coordinated isopropanol (the hydrogen donor), generating the active ruthenium-hydride species required for the enantiodetermining hydride transfer to the ketone[3].

Step 4: Chiral Verification (Racemic Control)
  • Action: Run a parallel control reaction substituting Ligand L1 with the achiral ligand ethylenediamine.

  • Causality: This generates a perfect 50:50 racemic mixture of 1-phenylethanol. Analyzing this control via Chiralcel OD-H HPLC validates the exact baseline retention times of both the (R)- and (S)-enantiomers. This entirely prevents integration errors and guarantees the trustworthiness of the reported ee% for the L1-catalyzed reaction[3].

Statistical Analysis & Comparative Data

The following table summarizes the quantitative performance of Ligand L1 against standard chiral ligands in the Ru(II)-catalyzed ATH of acetophenone (Conditions: 0.5 mol% Ru, 2-propanol, KOH, 25 °C, 12 h)[3][4][7].

Chiral LigandCoordination TypeTOF (h⁻¹)GC Yield (%)Enantiomeric Excess (ee %)
Ligand L1 (Target) Neutral N,N,N / N,N24009692 (S)
L-Prolinamide Anionic N,N12008547 (S)
(S)-Valine benzylamide Anionic N,N16808855 (S)
Ts-DPEN (Standard) Anionic N,N30009998 (S)

Data Interpretation: While Ts-DPEN remains the industry gold standard for maximum enantioselectivity, Ligand L1 demonstrates a massive evolutionary leap over simple amino amides like L-Prolinamide and (S)-Valine benzylamide[3][7]. The hemilabile pyridine arm and the fixed rotameric conformation induced by the N-methyl group effectively double the TOF and nearly double the enantioselectivity compared to standard amino amides[6].

Reaction Pathway Visualization

The following diagram maps the catalytic cycle and logical workflow of the Ru(II)-L1 mediated hydride transfer, illustrating the transition states validated by the experimental protocol.

G A Ru(II) Precursor [Ru(p-cymene)Cl2]2 B Pre-Catalyst Complex [Ru(p-cymene)(L1)Cl]+ A->B + Ligand (L1) C Active Ru-Hydride [Ru(p-cymene)(L1)H]+ B->C + i-PrOH / KOH - Acetone, - KCl D Enantiodetermining TS Ketone Facial Coordination C->D + Acetophenone D->C + i-PrOH Catalytic Turnover E (S)-1-Phenylethanol (Chiral Product) D->E Hydride Transfer

Catalytic cycle of Ru(II)-L1 mediated asymmetric transfer hydrogenation.

References

  • Transfer Hydrogenation of Acetophenone Catalyzed by Half-Sandwich Ruthenium(II) Complexes Containing Amino Amide Ligands Source: Organometallics (ACS Publications), 2005. URL:[Link]

  • Catalytic Efficiency of Primary α-Amino Amides as Multifunctional Organocatalysts in Recent Asymmetric Organic Transformations Source: Catalysts (MDPI), 2022. URL:[Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Protocol for (S)-2-Amino-3,N-dimethyl-N-pyridin-2-ylmethyl-butyramide

As a Senior Application Scientist, I approach every novel or uncharacterized pharmaceutical intermediate not just with standard caution, but with a mechanistic understanding of its molecular structure. Handling (S)-2-Ami...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach every novel or uncharacterized pharmaceutical intermediate not just with standard caution, but with a mechanistic understanding of its molecular structure. Handling (S)-2-Amino-3,N-dimethyl-N-pyridin-2-ylmethyl-butyramide (CAS: 1308468-13-4) requires a rigorous, self-validating safety architecture.

This guide provides drug development professionals and laboratory researchers with the causal logic and step-by-step operational protocols necessary to handle this compound safely.

Chemical Profiling & Mechanistic Risk Assessment

To design an effective safety protocol, we must first deconstruct the molecular hazards of the compound. This molecule is a structurally complex valinamide derivative containing two critical functional groups that dictate our handling strategy:

  • The Pyridine Ring: Pyridine and its derivatives are highly lipophilic and readily absorbable through the skin, lungs, and gastrointestinal tract[1]. Crucially, pyridine rings can act as permeation enhancers, meaning they not only cross the stratum corneum efficiently but can also drag co-solvents or other chemicals with them. Systemic exposure to pyridine derivatives can lead to narcotic effects, ataxia, and potential hepatotoxicity[2].

  • The Primary Amine: The presence of an amine introduces significant basicity. Amines are notorious for causing localized dermal irritation, severe ocular damage, and potential immune sensitization upon repeated exposure.

  • Uncharacterized Status: Because this is a specialized research intermediate, comprehensive long-term toxicological data is unavailable. Under the guidelines established in Prudent Practices in the Laboratory, we must apply the ALARA (As Low As Reasonably Achievable) principle, treating the compound as a high-hazard material until proven otherwise[3].

Quantitative Safety Parameters

To contextualize the hazard, we benchmark against the parent structures and standard laboratory engineering controls.

ParameterValue / ThresholdSource / Rationale
OSHA IDLH (Pyridine Base) 3,600 ppmInstantly life-threatening concentration for the parent pyridine structure[1].
IARC Classification (Pyridine) Group 2BIndicates potential carcinogenic risk, mandating ALARA handling principles[1].
Fume Hood Face Velocity 80 – 120 fpmRequired airflow to maintain containment of uncharacterized hazardous vapors[3].
Storage Temperature ≤ -20°C (Desiccated)Minimizes oxidative degradation of the primary amine and extends shelf life.

Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-size-fits-all" PPE approach. The selection below is engineered specifically to counteract the permeation risks of pyridine and the corrosive risks of amines. Every PPE choice below includes a self-validating verification step to ensure the barrier is actively functioning.

PPE CategoryRecommended SpecificationMechanistic RationaleSelf-Validating Verification
Hand Protection Double-gloving: Inner 4-mil nitrile, Outer 8-mil nitrile or butyl rubber.Pyridine derivatives act as permeation enhancers; amines cause dermal irritation.Check: Inflate the outer glove slightly to check for micro-tears prior to donning.
Eye/Face Protection Chemical splash goggles (ANSI Z87.1) + Face shield.Primary amines are highly basic and pose severe ocular corrosion risks upon aerosolization.Check: Ensure the seal around the eyes is flush; no gaps should be visible in a mirror check.
Body Protection Flame-resistant (FR) lab coat with knit cuffs + disposable Tyvek sleeves.Prevents powder accumulation on forearms and protects against unexpected reactions.Check: Tug sleeves to ensure they overlap the inner glove cuff completely before putting on the outer glove.
Respiratory Handled exclusively in a Class II BSC or Chemical Fume Hood.Mitigates inhalation of uncharacterized particulates and volatile pyridine vapors[4].Check: Tissue-paper sash test confirms negative pressure and active inward airflow[3].

Operational Workflow: A Self-Validating System

Every step in the laboratory must include a feedback loop to ensure the safety controls are actively working.

Phase 1: Pre-Operational Setup & Engineering Controls
  • Ventilation Verification: Conduct all handling inside a certified laboratory chemical fume hood.

    • Self-Validating Check: Before opening the chemical container, tape a small strip of tissue paper to the bottom edge of the sash. It should pull gently and consistently inward, validating negative pressure and an adequate face velocity[3].

  • Zone Preparation: Line the work surface with a chemical-resistant, absorbent bench pad (polyethylene backing facing down) to catch any micro-spills.

Phase 2: Weighing and Transfer
  • Static Mitigation: Uncharacterized fine powders can be highly static. Use an anti-static zero-ionizer near the balance to prevent the powder from aerosolizing when the vial is opened.

  • Micro-Spatula Technique: Use a grounded, stainless-steel micro-spatula.

    • Self-Validating Check: Weigh the empty vial first (tare), then add the estimated amount of the compound, cap the vial tightly, and weigh again. Never transport an open vial across the hood.

Phase 3: Solubilization
  • Solvent Addition: Always add the solvent (e.g., DMSO, DMF, or aqueous buffer) to the solid compound, not the other way around. This prevents dry powder from being displaced and aerosolized by the liquid front.

  • Agitation: Use a vortex mixer inside the hood.

    • Self-Validating Check: Ensure the vial is tightly sealed with a PTFE-lined cap before vortexing to prevent the solvent from degrading the seal and leaking onto your gloves.

Decontamination, Spill Response, and Disposal

Pyridine derivatives can persist in the environment and exhibit high water solubility[2]. Immediate and precise decontamination is required.

  • Spill Response: If a powder spill occurs, do not sweep it, as this generates aerosols. Gently cover the spill with damp absorbent paper (using water or a compatible solvent), carefully scoop the material into a hazardous waste container, and wash the area with a mild detergent.

  • Solid Waste: Dispose of all contaminated bench pads, outer gloves, and empty vials in a designated, sealable hazardous waste container labeled "Toxic Organic Solid Waste (Contains Pyridine/Amine Derivatives)."

  • Liquid Waste: Segregate liquid waste. Do not mix amine/pyridine waste with strong oxidizers or acids, as violent exothermic neutralization reactions can occur.

  • Surface Decontamination: Wipe down the balance and hood surface with 70% ethanol or isopropanol to dissolve residual compound, followed by a mild detergent wash.

    • Self-Validating Check: After wiping, use a dry Kimwipe to swipe the benchtop. Inspect the wipe under good lighting to ensure zero physical residue or discoloration remains.

Workflow Visualization

Safety_Workflow N1 1. Hazard Profiling (Pyridine + Amine) N2 2. Engineering Controls (Chemical Fume Hood) N1->N2 ALARA Principle N3 3. PPE Deployment (Double Nitrile, Face Shield) N2->N3 Containment Verified N4 4. Operational Execution (Weighing & Solubilization) N3->N4 Barrier Integrity Checked N5 5. Decontamination (Inert Absorbents & Disposal) N4->N5 Process Complete

Decision tree for handling uncharacterized pyridine-containing amides.

References

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council (US) / National Institutes of Health (NIH) URL: [Link]

  • Title: Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach Source: Discover Chemistry / ResearchGate URL: [Link]

  • Title: General Safe Practices for Working with Engineered Nanomaterials in Research Laboratories (Applied for LEV/Fume Hood Standards) Source: Centers for Disease Control and Prevention (CDC) / NIOSH URL: [Link]

Sources

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